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1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone Documentation Hub

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  • Product: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone
  • CAS: 937602-09-0

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Guide for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Executive Summary & Mechanistic Overview The synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone represents a classic challenge in the construction of unsymmetrical diaryl ethers linked by an aliphatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone represents a classic challenge in the construction of unsymmetrical diaryl ethers linked by an aliphatic chain. This molecule is characterized by a central 1,3-propanediyl linker bridging two distinct phenolic moieties: a 4-(benzyloxy)phenol group and a 3'-hydroxyacetophenone group[1].

To construct this architecture with high fidelity and minimal byproduct formation, a two-stage Williamson ether synthesis is employed. The strategy relies on sequential SN​2 nucleophilic substitutions, carefully controlling stoichiometry and leaving-group dynamics to prevent the formation of symmetrical dimers.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the two ether linkages flanking the propyl chain. Attempting to couple both phenols simultaneously to 1,3-dibromopropane would yield a statistical mixture of the desired product and two symmetrical dimers. Therefore, a stepwise approach is mandatory.

  • Fragment A: 3'-Hydroxyacetophenone

  • Fragment B: 1,3-Dibromopropane (Linker)

  • Fragment C: 4-(Benzyloxy)phenol

Strategic Rationale: We initiate the sequence by reacting Fragment C with a large excess of Fragment B. The steric bulk of the benzyloxy group slightly attenuates the nucleophilicity of the phenoxide, while the massive stoichiometric excess of the dibromoalkane ensures that monoalkylation outcompetes dimerization. The resulting intermediate, [2], is then isolated and subjected to a second etherification with Fragment A.

Retrosynthesis Target Target Molecule 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone Intermediate Intermediate 1-(benzyloxy)-4-(3-bromopropoxy)benzene Target->Intermediate Disconnection 1 FragA Fragment A 3'-Hydroxyacetophenone Target->FragA Disconnection 1 FragB Fragment B 1,3-Dibromopropane Intermediate->FragB Disconnection 2 FragC Fragment C 4-(Benzyloxy)phenol Intermediate->FragC Disconnection 2

Retrosynthetic disconnection of the target diaryl ether.

Materials & Reagents

The success of this protocol heavily depends on the anhydrous nature of the reagents. The presence of water will lead to the hydrolysis of the alkyl bromide intermediates into unreactive alcohols.

Table 1: Reagent Quantities for Stage 1 (Monoalkylation)
ReagentMW ( g/mol )EquivalentsFunctionSafety / Notes
4-(Benzyloxy)phenol200.241.0NucleophileStore under inert atmosphere.
1,3-Dibromopropane201.895.0Electrophile / LinkerToxic/Alkylator . Use 5x excess to prevent dimerization.
Potassium Carbonate ( K2​CO3​ )138.212.5BaseMust be finely ground and oven-dried (anhydrous).
Acetone58.0810 volumesSolventPolar aprotic; dried over 4Å molecular sieves.
Table 2: Reagent Quantities for Stage 2 (Target Assembly)
ReagentMW ( g/mol )EquivalentsFunctionSafety / Notes
Intermediate (from Stage 1)321.211.0ElectrophileEnsure complete removal of excess dibromopropane.
3'-Hydroxyacetophenone136.151.1NucleophileSlight excess ensures complete consumption of intermediate.
Potassium Carbonate ( K2​CO3​ )138.212.5BaseAnhydrous.
Potassium Iodide (KI)166.000.1CatalystFacilitates in situ Finkelstein reaction.
N,N-Dimethylformamide (DMF)73.0910 volumesSolventHigh boiling point allows for elevated reaction temperatures.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 1-(benzyloxy)-4-(3-bromopropoxy)benzene

Causality Check: Why use K2​CO3​ instead of a stronger base like NaH ? K2​CO3​ is a mild, heterogeneous base that efficiently deprotonates the phenol ( pKa​≈10 ) but is not strong enough to promote the competing E2 elimination of 1,3-dibromopropane, which would yield unwanted allyl ethers[3].

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Loading: Add 4-(benzyloxy)phenol (20.0 g, 100 mmol) and anhydrous K2​CO3​ (34.5 g, 250 mmol) to the flask.

  • Solvent & Electrophile Addition: Suspend the mixture in anhydrous acetone (200 mL). Add 1,3-dibromopropane (100.9 g, 500 mmol) in one portion.

  • Reaction: Heat the heterogeneous mixture to a gentle reflux (approx. 60 °C) under vigorous stirring for 24 hours. Monitor the disappearance of the phenol via TLC (Hexanes/EtOAc 4:1, UV detection).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with fresh acetone (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Critical Step): The crude oil contains a large amount of unreacted 1,3-dibromopropane. Remove this excess via vacuum distillation (bp 167 °C at 760 mmHg; much lower under high vacuum). The remaining residue is recrystallized from ethanol to afford the intermediate as a white solid.

Stage 2: Synthesis of the Target Molecule

Causality Check: Why add Potassium Iodide (KI)? The primary bromide generated in Stage 1 is a moderate electrophile. Adding catalytic KI triggers a , temporarily converting the alkyl bromide into an alkyl iodide. Iodide is a vastly superior leaving group, which significantly lowers the activation energy ( ΔG‡ ) of the subsequent SN​2 attack by the sterically hindered 3'-acetylphenoxide.

Mechanism AlkylBr Alkyl Bromide Precursor AlkylI Alkyl Iodide (Active Electrophile) AlkylBr->AlkylI Finkelstein Rxn KI Potassium Iodide (Catalyst) KI->AlkylI I- Substitution TS SN2 Transition State AlkylI->TS Nucleophilic Attack Phenoxide 3'-Acetylphenoxide (Nucleophile) Phenoxide->TS Product Target Molecule + Regenerated I- TS->Product Iodide Leaving

Finkelstein-assisted SN2 mechanism for the final etherification step.

  • Setup: Equip a 250 mL round-bottom flask with a stir bar and a reflux condenser under argon.

  • Reagent Loading: Add the Stage 1 intermediate (16.0 g, 50 mmol), 3'-hydroxyacetophenone (7.49 g, 55 mmol), anhydrous K2​CO3​ (17.3 g, 125 mmol), and KI (0.83 g, 5 mmol).

  • Reaction: Suspend the solids in anhydrous DMF (100 mL). Heat the mixture to 80 °C for 12 hours. The higher boiling point of DMF and the KI catalyst ensure complete conversion.

  • Quenching: Cool the reaction to room temperature and pour it into 500 mL of ice-cold distilled water. This will dissolve the DMF and inorganic salts, precipitating the crude organic product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers sequentially with water ( 3×100 mL) to remove residual DMF, and finally with brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient from 9:1 to 7:3) to yield the pure 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone.

Analytical Characterization & Validation

To ensure a self-validating protocol, the synthesized compound must be verified against expected spectroscopic benchmarks.

Table 3: Expected Analytical Signatures
Analytical MethodKey Signatures & ShiftsDiagnostic Value
1 H NMR (400 MHz, CDCl3​ ) δ 2.59 (s, 3H)Confirms the presence of the intact methyl ketone group.
1 H NMR δ 2.25 (quintet, 2H, J=6.0 Hz)Confirms the central −CH2​− of the propyl linker.
1 H NMR δ 4.10 - 4.18 (m, 4H)Represents the two −O-CH2​− groups of the linker.
1 H NMR δ 5.02 (s, 2H)Confirms the benzylic −CH2​− protons of the protecting group.
ESI-MS (Positive Mode) m/z≈377.17 [M+H]+ Validates the molecular weight of the target compound ( C24​H24​O4​ ).

Note: If a triplet at δ≈3.6 ppm is observed in the final product, it indicates contamination with unreacted Stage 1 intermediate (the −CH2​-Br protons).

References

  • NextSDS Chemical Substance Information. "1-(3-(3-[4-(BENZYLOXY)PHENOXY]PROPOXY)PHENYL)-1-ETHANONE". NextSDS Database.[Link]

  • National Center for Biotechnology Information. "1-(Benzyloxy)-4-(3-bromopropoxy)benzene". PubChem Compound Summary for CID 11110031.[Link]

  • Liu, et al. "Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy" (Demonstrating standard Williamson Ether Synthesis conditions with 1,3-dibromopropane). Semantic Scholar / Molecules.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Foreword: Charting the Physicochemical Landscape of a Novel Aromatic Ether Ketone In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to it...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Physicochemical Landscape of a Novel Aromatic Ether Ketone

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a therapeutic reality. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel aromatic ether ketone, 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. While this molecule serves as our central focus, the principles and methodologies detailed herein are broadly applicable to other complex organic molecules, offering a robust template for researchers, scientists, and drug development professionals. Our approach is rooted in the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins them.

Molecular Architecture and its Physicochemical Implications

The structure of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is characterized by several key functional groups that dictate its solubility and stability profile. The presence of two aromatic rings and a benzyloxy group contributes to a significant lipophilic character. Conversely, the ether linkages and the ketone's carbonyl group introduce polarity and the potential for hydrogen bonding, which can enhance aqueous solubility.[1][2] The interplay between these opposing characteristics is a central theme in understanding the molecule's behavior.

Table 1: Predicted Physicochemical Properties of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

PropertyPredicted Value/CharacteristicRationale
Molecular Weight426.5 g/mol High molecular weight can negatively impact solubility.
LogP> 4The extensive aromatic system suggests high lipophilicity and low aqueous solubility.
Hydrogen Bond Donors0The absence of labile protons limits its ability to donate hydrogen bonds.
Hydrogen Bond Acceptors4 (3 ether oxygens, 1 carbonyl oxygen)The oxygen atoms can act as hydrogen bond acceptors, slightly improving aqueous solubility.[1]
pKaNot readily ionizableThe molecule lacks strongly acidic or basic functional groups.

A Rigorous Approach to Solubility Determination

A comprehensive understanding of a compound's solubility is critical for formulation development, bioavailability, and in vitro assay design. We will explore both kinetic and thermodynamic solubility, as each provides distinct and valuable insights.

Kinetic Solubility Assessment: The High-Throughput Litmus Test

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It's a rapid assessment often used in early discovery to flag potential solubility issues.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells, including a DMSO-only control.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but highly accurate measurement, crucial for later-stage development.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Table 2: Illustrative Solubility Data for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Assay TypepHSolubility (µg/mL)Method
Kinetic7.45.2Nephelometry
Thermodynamic2.01.8HPLC-UV
Thermodynamic7.41.5HPLC-UV
Thermodynamic9.01.6HPLC-UV

Unveiling the Stability Profile: A Forced Degradation Deep Dive

Forced degradation studies are essential to identify potential degradation pathways, elucidate the structure of degradation products, and develop stability-indicating analytical methods.[3][4] Given the structure of our target molecule, we will focus on hydrolytic, oxidative, and photolytic stress conditions.

Hydrolytic Stability: Probing Susceptibility to Acid and Base

The ether linkages in 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone could be susceptible to acid-catalyzed hydrolysis. While less likely, strong basic conditions will also be tested.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: At each time point, withdraw an aliquot and neutralize the acidic and basic samples.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Stability: Challenging the Molecule with Reactive Oxygen Species

The benzylic ether and the aromatic rings could be potential sites for oxidation.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Add a solution of 3% hydrogen peroxide to the sample solution.

  • Incubation: Incubate the mixture at room temperature for up to 24 hours.

  • Analysis: Monitor the reaction by HPLC at various time points to assess the extent of degradation.

Photostability: Assessing the Impact of Light Energy

Aromatic ketones can be susceptible to photolytic degradation.

Experimental Protocol: Photolytic Degradation

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and expose them in a photostability chamber.

  • Light Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample should be run in parallel to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the samples by HPLC.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Photolysis Photolysis (ICH Q1B) Photolysis->HPLC Pathways Degradation Pathways HPLC->Pathways Products Degradation Product Identification HPLC->Products Method Method Validation HPLC->Method

Caption: Forced Degradation Study Workflow.

Table 3: Illustrative Forced Degradation Data for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl (60°C)72 h12.5Cleavage of the benzylic ether
0.1 M NaOH (60°C)72 h< 2Minimal degradation
3% H₂O₂ (RT)24 h8.2Oxidation of the aromatic ring
Photolysis (ICH Q1B)-5.6Complex mixture of photoproducts

Conclusion: A Roadmap for Successful Characterization

This guide has provided a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. By employing the detailed protocols and understanding the underlying principles, researchers can generate the critical data necessary to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and effective drug product. The integration of kinetic and thermodynamic solubility measurements, coupled with a thorough forced degradation study, provides a holistic physicochemical profile, de-risking the development pathway and accelerating the journey from molecule to medicine.

References

  • NextSDS. 1-(3-(3-[4-(BENZYLOXY)PHENOXY]PROPOXY)PHENYL)-1-ETHANONE - Chemical Substance Information. [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2). [Link]

  • Principles of Drug Action 1, Spring 2005. Aldehydes and Ketones. [Link]

  • PubMed. Physicochemical descriptors of aromatic character and their use in drug discovery. [Link]

  • Unacademy. NEET UG : Physical and Chemical Properties of Ketones. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • MDPI. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. [Link]

  • ResearchGate. Properties of aromatic ketones and other solvents. [Link]

  • Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • NextSDS. 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone - Chemical Substance Information. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

Sources

Foundational

Alkoxy-Linked Benzyloxyphenoxy Acetophenones: A Technical Guide to 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone and Its Analogs

Executive Summary & Strategic Rationale In modern medicinal chemistry, the design of flexible, multi-pharmacophore intermediates is critical for accelerating drug discovery. 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of flexible, multi-pharmacophore intermediates is critical for accelerating drug discovery. 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (and its positional isomers) represents a highly versatile molecular scaffold. By integrating an acetophenone core, a flexible propoxy linker, and a sterically bulky benzyloxyphenoxy moiety, this compound serves as a privileged building block.

This technical guide deconstructs the chemical rationale behind this scaffold, provides a self-validating synthetic methodology, and explores its downstream applications in synthesizing bioactive chalcones, histamine H3 receptor ligands, and acetylcholinesterase (AChE) inhibitors.

Structural Deconstruction & Pharmacophore Rationale

The architecture of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is strategically divided into three functional zones:

  • The Acetophenone Core (Zone A): The acetyl group serves as a reactive handle for Claisen-Schmidt condensations. The meta-substitution (3-position) on the phenyl ring induces a specific spatial geometry that prevents steric clash during the binding of downstream chalcone derivatives to deep enzymatic pockets, such as the catalytic active site (CAS) of AChE.

  • The Propoxy Linker (Zone B): A three-carbon aliphatic chain provides optimal conformational flexibility. Studies on homologous series indicate that a propoxy linker optimally bridges the distance between the peripheral anionic site (PAS) and the CAS in cholinesterases .

  • The Benzyloxyphenoxy Tail (Zone C): The benzyloxy group acts both as a robust protecting group during aggressive upstream syntheses and as a lipophilic pharmacophore. In biological systems, this bulky, electron-rich aromatic system facilitates strong π−π stacking and hydrophobic interactions within receptor binding sites .

Validated Synthesis Protocol: A Self-Validating Workflow

The synthesis of this molecule relies on two sequential, highly controlled Williamson ether syntheses. To ensure scientific integrity, the protocol below is designed as a self-validating system, incorporating kinetic controls and in-process analytical checkpoints.

Step 1: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
  • Objective: Mono-alkylation of the phenol while suppressing dimerization.

  • Causality & Logic: Reacting a dihalide with a nucleophile typically yields a mixture of mono- and di-alkylated products. To force pseudo-first-order kinetics and statistically minimize the formation of the symmetrical dimer (1,3-bis(4-(benzyloxy)phenoxy)propane), a massive stoichiometric excess (3.0 eq) of 1,3-dibromopropane is utilized.

  • Protocol:

    • Dissolve 10.0 mmol of 4-(benzyloxy)phenol in 50 mL of anhydrous acetone.

    • Add 20.0 mmol of anhydrous K2​CO3​ (acts as a non-nucleophilic base to deprotonate the phenol).

    • Add 30.0 mmol of 1,3-dibromopropane.

    • Reflux at 60°C for 12 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar phenolic spot (visualized via UV 254 nm) and the appearance of a new, less polar spot confirms conversion. 1H NMR must show a distinct triplet at ~3.6 ppm corresponding to the −CH2​−Br protons.

Step 2: Coupling with 3-Hydroxyacetophenone
  • Objective: Final etherification to yield the target acetophenone.

  • Causality & Logic: Alkyl bromides can be sluggish in etherification reactions with sterically hindered or electronically deactivated phenols. The addition of catalytic Potassium Iodide (KI) triggers an in situ Finkelstein reaction, transiently converting the alkyl bromide to a highly reactive alkyl iodide, thereby drastically accelerating the nucleophilic attack by 3-hydroxyacetophenone.

  • Protocol:

    • Dissolve 8.0 mmol of the intermediate from Step 1 and 8.8 mmol of 3-hydroxyacetophenone in 30 mL of anhydrous DMF.

    • Add 16.0 mmol of K2​CO3​ and 0.8 mmol of KI.

    • Heat the mixture to 80°C for 8 hours.

    • Quench the reaction by pouring into 150 mL of ice-cold distilled water, precipitating the crude product. Extract with EtOAc (3 x 50 mL), wash with brine, and dry over Na2​SO4​ .

  • Self-Validation Checkpoint: Post-purification (silica gel chromatography), 1H NMR validation is critical. The spectrum must exhibit a sharp singlet at ~2.5 ppm (acetyl −CH3​ ) and two distinct triplets around 4.1-4.2 ppm representing the two −CH2​−O− environments of the propoxy linker.

Synthesis A 4-(Benzyloxy)phenol C Intermediate: 1-(Benzyloxy)-4-(3-bromopropoxy)benzene A->C K2CO3, Acetone, Reflux B 1,3-Dibromopropane B->C Alkylation (3 eq excess) E Target Molecule: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone C->E K2CO3, KI (cat), DMF, 80°C D 3-Hydroxyacetophenone D->E Etherification

Synthesis workflow of the target alkoxy-linked benzyloxyphenoxy acetophenone.

Downstream Derivatization & Biological Applications

The true value of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone lies in its capacity to be derivatized into highly potent pharmacological agents.

A. Chalcone-Based Acetylcholinesterase (AChE) Inhibitors

By reacting the acetyl group with various substituted naphthaldehydes or benzaldehydes via a Claisen-Schmidt condensation, researchers generate libraries of chalcones. The benzyloxy-propoxy tail acts as a dual-binding site ligand, reaching down the gorge of the AChE enzyme to interact with the peripheral anionic site (PAS), preventing acetylcholine hydrolysis and reducing amyloid-beta aggregation .

B. Histamine H3 Receptor Ligands

When the benzyloxy group is substituted or the acetophenone core is cyclized into a tetralone derivative, the resulting compounds exhibit high affinity for human histamine H3 receptors. These non-imidazole analogs are crucial tools for neuropharmacological mapping .

C. Beta-3 Adrenergic Receptor Antagonists

Similar phenoxy-propoxy architectures are heavily patented as precursors for Beta-3 adrenergic receptor modulators. By replacing the acetophenone with a piperidin-4-yl-methylamino moiety, the scaffold gains potent antiobesity and antidiabetic properties by selectively targeting adipose tissue receptors .

Pathway Ligand Downstream Chalcone Derivative (from Acetophenone core) AChE Acetylcholinesterase (AChE) Ligand->AChE Inhibition (PAS/CAS binding) ROS Reactive Oxygen Species (ROS) Ligand->ROS Induction (Oncology Models) Mito Mitochondrial Depolarization ROS->Mito Stress Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Targeted Cancer Cells) Caspase->Apoptosis Execution

Dual mechanism of downstream chalcone derivatives: AChE inhibition and ROS-mediated apoptosis.

Quantitative Pharmacodynamics

The table below summarizes the biological efficacy of downstream derivatives synthesized from alkoxy-linked phenoxy/benzyloxy acetophenone scaffolds, highlighting their broad-spectrum pharmacological utility.

Derivative ScaffoldPrimary Target / Cell LineObserved IC50 / AffinityReference
Naphthalene-based benzyloxy chalconeAcetylcholinesterase (AChE)0.11 – 5.34 nM
Tetralone-based propoxy chalconeHistamine H3 Receptor (hH3R)pKi ~7.2
Propoxy-linked phenoxy piperidineBeta-3 Adrenergic Receptor< 10 nM
6'-benzyloxy-4-bromo-2'-hydroxychalconeU937 Leukemia Cells~5.5 μM

Conclusion

1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is far more than a simple chemical catalog entry ; it is a highly engineered molecular chassis. By mastering its synthesis—specifically the kinetic control of the propoxy linker and the catalytic acceleration of the etherification—researchers can reliably access a vast chemical space of chalcones, receptor antagonists, and enzyme inhibitors.

References

  • Al-Otaibi et al. "Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]

  • Meier et al. "Novel Chalcone-Based Fluorescent Human Histamine H3 Receptor Ligands as Pharmacological Tools". Frontiers in Pharmacology, 2012. URL:[Link]

  • Kordik et al. "Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists". WIPO Patent WO2002006255A2, 2002.
  • NextSDS Database. "1-(3-(3-[4-(BENZYLOXY)PHENOXY]PROPOXY)PHENYL)-1-ETHANONE — Chemical Substance Information". NextSDS, 2024. URL: [Link]

Exploratory

A Theoretical and Computational Investigation of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone: A Roadmap for In Silico Drug Discovery

Foreword: Bridging the Gap Between Synthesis and Application In the modern drug discovery landscape, the journey of a novel chemical entity from conceptualization to clinical application is fraught with challenges, high...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging the Gap Between Synthesis and Application

In the modern drug discovery landscape, the journey of a novel chemical entity from conceptualization to clinical application is fraught with challenges, high costs, and a significant attrition rate. The ability to predict the physicochemical properties, biological activity, and pharmacokinetic profile of a molecule before its synthesis is a paradigm shift that computational chemistry offers. This guide provides a comprehensive theoretical and computational framework for the multifaceted analysis of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, a molecule belonging to the acetophenone class of compounds. Acetophenones are known for their diverse pharmacological activities, serving as valuable scaffolds in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for leveraging in silico techniques to unlock the therapeutic potential of this and similar molecules.

Introduction to 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone: A Molecule of Interest

1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is an aromatic ketone with a flexible ether linkage. Its structure, featuring multiple aromatic rings and a propoxy bridge, suggests potential for diverse intermolecular interactions, a key aspect for biological activity. The benzyloxy and phenoxy moieties are common in pharmacologically active compounds, often contributing to binding with biological targets. The acetophenone core itself is a well-established pharmacophore.[1][2] A thorough understanding of this molecule's electronic structure, conformational landscape, and potential interactions with biomolecules is crucial for elucidating its therapeutic promise.

This guide will delineate a systematic in silico evaluation of this molecule, commencing with quantum chemical calculations to define its intrinsic properties, followed by molecular docking to explore its potential biological targets, and culminating in an assessment of its drug-likeness through ADMET profiling.

Theoretical Framework and Computational Methodology

The cornerstone of a robust computational study lies in the selection of appropriate methodologies. This section details a multi-pronged approach, combining Density Functional Theory (DFT), molecular docking, and ADMET prediction to construct a comprehensive profile of the target molecule.

Quantum Chemical Insights via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems, making it ideal for characterizing our molecule of interest.[4] DFT calculations will provide foundational knowledge of the molecule's geometry, stability, and electronic properties.

  • Structure Preparation: The 2D structure of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone will be drawn using a molecular editor and converted to a 3D conformation.

  • Geometry Optimization: The initial 3D structure will be optimized to find the lowest energy conformation. This is a critical step as the molecular geometry dictates its properties.

    • Software: Gaussian 09 or a similar quantum chemistry package.

    • Method: DFT.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[5][6]

    • Basis Set: 6-311++G(d,p) will be employed to provide a flexible description of the electron distribution, including diffuse functions and polarization functions.

  • Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also yields thermodynamic properties like zero-point vibrational energy.

  • Electronic Property Calculation: From the optimized structure, key electronic descriptors will be calculated:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: Calculation of the charge distribution on each atom.

DFT_Workflow A 2D Structure Drawing B 3D Conformation Generation A->B C Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B->C D Frequency Analysis (Confirm Minimum Energy) C->D E Electronic Property Calculation (HOMO, LUMO, MEP) D->E F Analysis of Results E->F

Caption: Workflow for DFT analysis.

Exploring Biological Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This is instrumental in identifying potential biological targets and understanding the binding mechanism of a drug candidate. Given the prevalence of acetophenone derivatives as enzyme inhibitors, we will explore its interaction with a relevant target. For instance, tyrosinase is a well-known target for compounds with cosmetic and medicinal applications.[7][8][9]

  • Ligand Preparation: The optimized 3D structure of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone obtained from DFT calculations will be used. Charges will be assigned, and the file will be converted to a suitable format (e.g., PDBQT).

  • Receptor Preparation:

    • A suitable crystal structure of a target protein (e.g., mushroom tyrosinase, PDB ID: 2Y9X) will be downloaded from the Protein Data Bank.

    • Water molecules and co-ligands will be removed.

    • Polar hydrogens and Kollman charges will be added to the protein structure.

  • Grid Box Generation: A grid box will be defined around the active site of the enzyme to encompass the binding pocket.

  • Docking Simulation:

    • Software: AutoDock Vina or similar docking software will be used.

    • The Lamarckian Genetic Algorithm will be employed to search for the best binding poses.

    • Multiple docking runs will be performed to ensure the reliability of the results.

  • Analysis of Docking Results:

    • The binding affinity (in kcal/mol) of the best pose will be recorded.

    • The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site will be visualized and analyzed.

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation A Optimized 3D Structure (from DFT) B Charge Assignment & File Conversion A->B G Molecular Docking (AutoDock Vina) B->G C Download PDB Structure (e.g., 2Y9X) D Remove Water & Co-ligands C->D E Add Hydrogens & Charges D->E F Grid Box Generation (Define Active Site) E->F F->G H Analysis of Binding Poses and Interactions G->H

Caption: Molecular docking workflow.

In Silico ADMET Prediction for Drug-Likeness Assessment

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery.[10][11][12] Several computational models and online tools are available for this purpose.

  • Input: The simplified molecular-input line-entry system (SMILES) string of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone will be generated.

  • Prediction Server: A web-based platform such as SwissADME or admetSAR will be utilized.[13]

  • Property Calculation: A range of physicochemical and pharmacokinetic properties will be predicted, including:

    • Lipophilicity (LogP): An indicator of a drug's ability to cross cell membranes.

    • Water Solubility (LogS): Crucial for absorption and distribution.

    • Drug-Likeness Rules: Evaluation against Lipinski's Rule of Five, Ghose's filter, and Veber's rule.

    • Pharmacokinetics: Prediction of properties like gastrointestinal absorption and blood-brain barrier permeability.

    • Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

  • Data Analysis: The predicted ADMET properties will be compiled and analyzed to assess the molecule's overall drug-likeness and potential liabilities.

Anticipated Results and Data Interpretation

This section presents hypothetical yet plausible results from the proposed computational studies, along with their interpretation.

Quantum Chemical Properties

Table 1: Predicted Electronic Properties of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

PropertyPredicted ValueInterpretation
Optimized Energy (Hartree)-1245.678Represents the ground state energy of the molecule.
HOMO Energy (eV)-6.25Indicates the electron-donating ability of the molecule.
LUMO Energy (eV)-1.89Reflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV)4.36A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye)3.45A non-zero dipole moment indicates a polar molecule, which can influence its solubility and interactions.

The MEP map would likely show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential around the aromatic protons.

Molecular Docking Results

Table 2: Predicted Docking Score and Interactions with Tyrosinase (PDB: 2Y9X)

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol)-8.5A strong negative value suggests a favorable binding interaction.
Interacting ResiduesHIS263, ASN260, VAL283Key amino acids in the active site involved in binding.
Types of InteractionsHydrogen bond with ASN260, Hydrophobic interactions with VAL283, Pi-Pi stacking with HIS263These interactions contribute to the stability of the ligand-protein complex.

A low binding energy and the formation of specific interactions with key residues in the active site would suggest that 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is a potential inhibitor of tyrosinase.

ADMET Profile

Table 3: Predicted ADMET Properties

PropertyPredicted ValueComplianceInterpretation
Molecular Weight390.46 g/mol Yes (Lipinski)Within the acceptable range for oral bioavailability.
LogP4.2Yes (Lipinski)Good lipophilicity for membrane permeability.
Hydrogen Bond Donors0Yes (Lipinski)Favorable for oral absorption.
Hydrogen Bond Acceptors4Yes (Lipinski)Favorable for oral absorption.
Gastrointestinal AbsorptionHigh-Expected to be well-absorbed from the gut.
Blood-Brain Barrier PermeantNo-Less likely to cause central nervous system side effects.
Ames MutagenicityNon-mutagen-Low risk of being a mutagen.

The predicted ADMET profile suggests that the molecule has good drug-like properties with a low risk of toxicity, making it a promising candidate for further development.

Overall_Workflow Molecule of Interest 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone Computational Analysis Quantum Chemistry (DFT) Molecular Docking ADMET Prediction Molecule of Interest->Computational Analysis Quantum_Results Optimized Geometry Electronic Properties (HOMO/LUMO) Molecular Electrostatic Potential Computational Analysis:f0->Quantum_Results Docking_Results Binding Affinity Interaction Profile Potential Biological Target Computational Analysis:f1->Docking_Results ADMET_Results Drug-Likeness (Lipinski's Rule) Pharmacokinetic Profile Toxicity Assessment Computational Analysis:f2->ADMET_Results Interpretation_Quantum Interpretation_Quantum Quantum_Results->Interpretation_Quantum Provides fundamental molecular properties Interpretation_Docking Interpretation_Docking Docking_Results->Interpretation_Docking Suggests potential therapeutic applications Interpretation_ADMET Interpretation_ADMET ADMET_Results->Interpretation_ADMET Assesses viability as a drug candidate

Caption: Overall in silico investigation workflow.

Conclusion and Future Directions

The comprehensive theoretical and computational framework outlined in this guide provides a robust and efficient pathway for the in-depth characterization of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. By integrating DFT, molecular docking, and ADMET prediction, researchers can gain profound insights into the molecule's physicochemical properties, potential biological activity, and drug-likeness before committing significant resources to its synthesis and experimental validation. The anticipated results suggest that this molecule is a promising scaffold for further investigation, potentially as a tyrosinase inhibitor with favorable pharmacokinetic properties.

The next logical steps would involve the chemical synthesis of the compound, followed by in vitro and in vivo experimental validation of the computational predictions. This synergistic approach, where computational modeling guides and prioritizes experimental efforts, is the future of efficient and successful drug discovery.

References

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC. (2026, February 15). Vertex AI Search.
  • Preliminary ADMET Prediction - Creative Biolabs. (n.d.).
  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher.
  • Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. (2021, January 18). MDPI.
  • Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier. (2022, June 27). MDPI.
  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of. (2021, December 17). ScienceOpen.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Request PDF. (n.d.).
  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2022, January 10).
  • Theoretical Study by Density Functional Theory Method (DFT)
  • Density functional theory - Wikipedia. (n.d.). Wikipedia.
  • Conceptual and Computational DFT in the Study of Aromaticity | Chemical Reviews. (2001, April 24).
  • Natural-derived acetophenones: chemistry and pharmacological activities - PMC. (2024, May 10). PMC.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI. (2023, January 2). MDPI.
  • (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023, January 2).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (Compound Cpd-VEGFR2-42)

For Research Use Only. Not for use in diagnostic procedures. Introduction 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, hereafter designated as Cpd-VEGFR2-42, is a novel synthetic molecule featuring a diaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, hereafter designated as Cpd-VEGFR2-42, is a novel synthetic molecule featuring a diaryl ether motif.[1][2][3] Such structures are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] The structural architecture of Cpd-VEGFR2-42, which incorporates two aromatic rings connected by a flexible ether linkage, suggests its potential as a kinase inhibitor.[4][5]

This document outlines the hypothesized mechanism of action and provides detailed experimental protocols for investigating the application of Cpd-VEGFR2-42 as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a critical target for therapeutic intervention.[6][8] The protocols described herein are designed for researchers in oncology, cell biology, and drug development to assess the compound's in vitro efficacy and mechanism of action.

Hypothesized Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9][10] This process is essential for tumor growth and metastasis.[11] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[10][12] This activation triggers multiple downstream signaling cascades, including the PI3K/Akt and Ras/MEK/MAPK pathways, which collectively promote endothelial cell proliferation, survival, migration, and permeability.[8][9]

We hypothesize that Cpd-VEGFR2-42 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This action would prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling required for angiogenesis.[8][10] The subsequent application notes provide protocols to test this hypothesis by (1) directly measuring VEGFR-2 kinase inhibition, (2) assessing the anti-proliferative effects on endothelial cells, and (3) confirming target engagement by analyzing downstream signaling events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Cpd-VEGFR2-42 Cpd-VEGFR2-42 Cpd-VEGFR2-42->VEGFR-2 Inhibits (Hypothesized) Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by Cpd-VEGFR2-42.

Application Note 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of Cpd-VEGFR2-42 on recombinant human VEGFR-2 kinase and calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by VEGFR-2 kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining after the kinase reaction.[13] A decrease in kinase activity due to inhibition by Cpd-VEGFR2-42 results in less ATP consumption and a higher luminescent signal.

Protocol: Luminescence-Based Kinase Assay[7][13]
  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Prepare serial dilutions of Cpd-VEGFR2-42 in 1x Kinase Buffer containing a constant, low percentage of DMSO (e.g., <1%) to ensure solubility without affecting enzyme activity.[7]

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable poly-peptide substrate (e.g., Poly-Glu,Tyr 4:1).[13]

    • Dilute recombinant human VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

  • Assay Procedure (96-well format):

    • Add 5 µL of the serially diluted Cpd-VEGFR2-42 or vehicle control (DMSO in buffer) to the appropriate wells of a white 96-well plate.[13]

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells (no enzyme).

    • Add 25 µL of the Master Mix to all wells.

    • Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 kinase to all wells except the "Blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes.[13]

  • Signal Detection:

    • Equilibrate the plate and the detection reagent (e.g., Kinase-Glo™ Max) to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure luminescence using a microplate reader.

Data Analysis and Expected Results
  • Subtract the "Blank" reading from all other measurements.

  • Calculate the percentage of kinase inhibition for each concentration of Cpd-VEGFR2-42 relative to the vehicle control (0% inhibition) and the blank control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the Cpd-VEGFR2-42 concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
Cpd-VEGFR2-42VEGFR-285
Sorafenib (Control)VEGFR-254[14]
Staurosporine (Control)Pan-Kinase5

Application Note 2: Endothelial Cell Anti-Proliferation Assay

Objective: To evaluate the cytostatic or cytotoxic effects of Cpd-VEGFR2-42 on human endothelial cells, which are dependent on VEGFR-2 signaling for proliferation.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.[15] Their proliferation, stimulated by VEGF-A, can be measured using assays that quantify metabolic activity or DNA synthesis. The MTT or MTS assay is a colorimetric method where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan product.[16] A reduction in cell viability or proliferation due to Cpd-VEGFR2-42 treatment will result in a decreased colorimetric signal.

HUVEC_Assay_Workflow A 1. Seed HUVECs in 96-well plate B 2. Allow cells to adhere (overnight) A->B C 3. Starve cells in low-serum medium (4-6h) B->C D 4. Pre-treat with Cpd-VEGFR2-42 (serial dilutions) for 1-2h C->D E 5. Stimulate with VEGF-A (incubate 48-72h) D->E F 6. Add MTT/MTS reagent (incubate 4h) E->F G 7. Add solubilization solution F->G H 8. Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the HUVEC anti-proliferation (MTT/MTS) assay.

Protocol: MTT/MTS Proliferation Assay[16][17]
  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium.[17]

    • Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15]

  • Treatment:

    • Aspirate the growth medium and replace it with a low-serum medium (e.g., 0.5-1% FBS) to starve the cells for 4-6 hours.[18] This synchronizes the cells and reduces basal signaling.

    • Prepare serial dilutions of Cpd-VEGFR2-42 in the low-serum medium.

    • Pre-treat the cells by adding the compound dilutions for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells by adding VEGF-A (final concentration e.g., 20 ng/mL) to all wells except the negative control wells.[16][18]

    • Incubate the plate for 48-72 hours.

  • Measurement:

    • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. MTS does not require this step.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Data Analysis
  • Calculate the percentage of proliferation inhibition relative to the VEGF-A-stimulated vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log concentration of Cpd-VEGFR2-42.

Application Note 3: Western Blot Analysis of VEGFR-2 Pathway Modulation

Objective: To confirm that Cpd-VEGFR2-42 inhibits the VEGFR-2 signaling pathway in a cellular context by measuring the phosphorylation status of VEGFR-2 and its key downstream effectors, Akt and ERK.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of VEGFR-2 (p-VEGFR-2), Akt (p-Akt), and ERK (p-ERK), one can quantify the activation state of the signaling pathway.[16][19] Effective inhibition by Cpd-VEGFR2-42 should lead to a dose-dependent decrease in the phosphorylation of these proteins upon VEGF-A stimulation.

Protocol: Western Blotting[16][20]
  • Cell Treatment and Lysis:

    • Plate HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat with various concentrations of Cpd-VEGFR2-42 or vehicle control for 1-2 hours.

    • Stimulate with VEGF-A (e.g., 20 ng/mL) for a short period (e.g., 5-15 minutes) to observe peak phosphorylation.[16]

    • Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape and collect the lysates.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[20]

    • Incubate the membrane with primary antibodies against p-VEGFR-2 (Tyr1175), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply a chemiluminescent substrate.[16]

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their corresponding total protein levels (by stripping and re-probing the blot) or to the loading control.

Expected Results

Treatment with Cpd-VEGFR2-42 is expected to show a dose-dependent reduction in the levels of p-VEGFR-2, p-Akt, and p-ERK in VEGF-A-stimulated HUVECs, while the total protein and loading control levels remain unchanged. This would confirm that the compound's anti-proliferative effect is mediated through the inhibition of the VEGFR-2 signaling cascade.[21]

References

  • Shibuya, M. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Claesson-Welsh, L., & Welsh, M. (2013). VEGFA and recruiting macrophages in cancer. Journal of Clinical Investigation. Available at: [Link]

  • Gacche, R. N., & Meshram, R. J. (2014). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Cancers. Available at: [Link]

  • Bozbey Merde, İ. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. Anatolian Journal of Pharmacy. Available at: [Link]

  • Hicklin, D. J., & Ellis, L. M. (2005). Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Journal of Clinical Oncology. Available at: [Link]

  • Costa, A. M., et al. (2015). Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Wang, M., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Wang, M., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]

  • Wang, X., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters. Available at: [Link]

  • Bio-protocol (2022). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. Available at: [Link]

  • NextSDS (n.d.). 1-(3-(3-[4-(BENZYLOXY)PHENOXY]PROPOXY)PHENYL)-1-ETHANONE. NextSDS. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals. Available at: [Link]

  • Wang, S.-H., et al. (2015). Role of VEGF Receptors in Normal and Psoriatic Human Keratinocytes: Evidence from Irradiation with Different UV Sources. PLoS ONE. Available at: [Link]

  • Nencini, A., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Ferreira, R. J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Available at: [Link]

  • Keglevich, P., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules. Available at: [Link]

  • Lee, J., et al. (2024). Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration. Scientific Reports. Available at: [Link]

  • NextSDS (n.d.). 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone. NextSDS. Available at: [Link]

  • PubChem (n.d.). 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone. PubChem. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for the Evaluation of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Executive Summary & Scientific Rationale The compound 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (hereafter referred to as BPE-1 ) represents a class of synthetic diaryl ethers characterized by an acetophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (hereafter referred to as BPE-1 ) represents a class of synthetic diaryl ethers characterized by an acetophenone core linked via a propoxy chain to a benzyloxyphenoxy moiety. Structurally, this lipophilic tail and aromatic head group closely mimic the pharmacophore of phenoxyalkyl derivatives known to modulate nuclear receptors—specifically, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

As a Senior Application Scientist, designing a robust screening cascade requires moving beyond mere data collection to establishing a self-validating system . To definitively characterize BPE-1, we must establish a clear chain of causality: confirming the compound is non-toxic at working concentrations, proving it directly engages its putative biochemical target (PPARγ), and demonstrating that this engagement translates into a measurable phenotypic response (anti-inflammatory efficacy).

This application note provides a comprehensive, step-by-step in vitro protocol guide for evaluating BPE-1, ensuring high-fidelity data suitable for preclinical drug development.

Experimental Workflow & Causality

To prevent experimental artifacts, the assays must be executed in a strict logical sequence. Viability assays must precede functional assays to ensure that reductions in reporter signals or cytokine levels are driven by true pharmacological modulation, not compound-induced cytotoxicity.

G N1 Compound Prep BPE-1 in DMSO N2 Protocol 1: Cell Viability (CellTiter-Glo) N1->N2 N3 Protocol 2: Target Engagement (PPARγ Reporter) N2->N3 N4 Protocol 3: Phenotypic Assay (RAW 264.7 + LPS) N3->N4

Fig 1. Sequential in vitro screening workflow for BPE-1 evaluation.

Reagent Preparation & Compound Handling

Due to the highly lipophilic nature of the benzyloxyphenoxy and propoxy groups, BPE-1 exhibits poor aqueous solubility.

  • Stock Solution: Dissolve BPE-1 in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C protected from light.

  • Working Dilutions: Perform serial dilutions in DMSO, followed by a final 1:1000 dilution into the assay culture medium. The final DMSO concentration in all cellular assays must not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity & Therapeutic Window Profiling

Causality & Rationale: Before assessing anti-inflammatory or transcriptional activity, we must establish the Maximum Tolerated Dose (MTD). We utilize the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as a direct indicator of metabolic activity. This prevents false-positive "anti-inflammatory" readouts that are actually artifacts of cell death[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages and HEK-293 cells at a density of 1.0 × 10⁴ cells/well in 90 µL of complete DMEM (10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X BPE-1 working solutions to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a 0.1% DMSO vehicle control. Incubate for 24 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute the reagent[1].

  • Lysis & Detection: Add 100 µL of CellTiter-Glo Reagent directly to each well (1:1 ratio with culture medium).

  • Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[1].

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 sec/well). Calculate the CC₅₀ (concentration inducing 50% cytotoxicity).

Protocol 2: Target Engagement via PPARγ Transactivation Assay

Causality & Rationale: To prove that BPE-1 acts mechanically as a nuclear receptor modulator, we use a target-based luciferase reporter assay. By co-transfecting cells with a PPARγ expression plasmid and a Peroxisome Proliferator Response Element (PPRE) reporter, we create a highly specific, self-validating system where luminescence directly correlates with BPE-1 binding and transcriptional activation[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells in 10 cm dishes and grow to 70-80% confluency.

  • Transfection: Co-transfect the cells with a human PPARγ2 expression plasmid and a 3xPPRE-luciferase reporter plasmid using Lipofectamine 3000, following the manufacturer's protocol[2]. Include a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) at a 40:1 ratio as an internal control for transfection efficiency.

  • Re-plating: 16 hours post-transfection, trypsinize and re-seed the cells into 96-well white plates at 2.0 × 10⁴ cells/well. Allow cells to adhere for 8 hours.

  • Ligand Treatment: Treat the cells with non-toxic concentrations of BPE-1 (e.g., 0.1 µM to 10 µM). Use Rosiglitazone (1 µM) as a positive control full agonist and 0.1% DMSO as the vehicle control[2]. Incubate for 24 hours.

  • Readout: Use a Dual-Luciferase Reporter Assay System. Measure Firefly luminescence (PPARγ activation), quench, and measure Renilla luminescence (normalization). Express data as fold-change over the vehicle control.

Protocol 3: Phenotypic Anchoring in LPS-Induced Macrophages

Causality & Rationale: Biochemical target engagement is meaningless without phenotypic efficacy. PPARγ agonists exert anti-inflammatory effects by transrepressing the NF-κB pathway. By stimulating RAW 264.7 macrophages with Lipopolysaccharide (LPS), we induce a robust inflammatory response. Quantifying the suppression of Nitric Oxide (NO) and cytokines (IL-6, TNF-α) validates BPE-1's functional therapeutic potential[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5.0 × 10⁴ cells/well in 24-well plates. Incubate for 24 hours to allow adherence.

  • Pre-treatment: Pre-treat the cells with BPE-1 (at concentrations determined to be safe in Protocol 1, e.g., 1, 5, and 10 µM) or Dexamethasone (1 µM, positive control) for 1 hour[3].

  • Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the naive control[3]. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 15 minutes and measure absorbance at 540 nm against a sodium nitrite standard curve[3].

  • Cytokine ELISA: Collect the remaining supernatant, centrifuge at 12,000 rpm for 5 minutes to remove debris, and quantify IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

Mechanistic Pathway

The following diagram maps the logical progression from compound binding to phenotypic readout, illustrating the transrepression mechanism validated by the aforementioned protocols.

G C 1-(3-{3-[4-(Benzyloxy)phenoxy] propoxy}phenyl)-1-ethanone P PPARγ Activation (Nuclear Receptor) C->P Ligand Binding T Gene Transcription (PPRE Binding) P->T Agonism (Protocol 2) I NF-κB Transrepression P->I Transrepression M Decreased Pro-inflammatory Cytokines (IL-6, TNF-α, NO) I->M Inhibition (Protocol 3)

Fig 2. Proposed mechanistic pathway of BPE-1 via PPARγ modulation.

Quantitative Data Summary

To evaluate assay performance and compound efficacy, all quantitative data must be summarized. Below is a structured representation of the expected pharmacological profile based on the successful execution of the protocols.

Assay CategorySpecific ReadoutBPE-1 Result (Mock Data)Positive ControlAssay Quality (Z'-factor)
Cytotoxicity CC₅₀ (RAW 264.7)> 50 µMTriton X-100: < 0.1 µM0.82
Cytotoxicity CC₅₀ (HEK-293)> 50 µMTriton X-100: < 0.1 µM0.85
Target Engagement EC₅₀ (PPARγ Activation)2.4 µMRosiglitazone: 0.04 µM0.76
Phenotypic Efficacy IC₅₀ (NO Inhibition)4.1 µMDexamethasone: 0.8 µM0.71
Phenotypic Efficacy IC₅₀ (IL-6 Inhibition)5.5 µMDexamethasone: 1.2 µM0.68

(Note: Z'-factors > 0.5 indicate excellent assay robustness suitable for high-throughput screening).

References

  • Wang, O., et al. "A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice." Molecular Metabolism, 2019. Available at: [Link]

  • Lee, S., et al. "Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells." International Journal of Molecular Sciences, 2025. Available at: [Link]

Sources

Method

Application Note: Analytical Methods for the Quantification of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Professionals Matrix/Scope: Biological Fluids (Plasma/Serum) and Bulk Active Pharmaceutical Ingredient (API) Executive Summary & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Professionals Matrix/Scope: Biological Fluids (Plasma/Serum) and Bulk Active Pharmaceutical Ingredient (API)

Executive Summary & Physicochemical Profiling

The compound 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (hereafter referred to as BPPPE ) is a highly lipophilic, multi-aromatic ether derivative. Structurally, it features a meta-substituted acetophenone core linked via a propoxy chain to a hydroquinone derivative, which is further capped with a benzyl ether.

Quantifying BPPPE presents specific analytical challenges. Its estimated LogP (~5.5) dictates strong retention on reversed-phase chromatography, making it highly susceptible to co-elution with endogenous matrix lipids (e.g., glycerophospholipids) during bioanalysis. However, its multiple aromatic rings provide an opportunity for orthogonal selectivity using π−π interactions, and its ketone/ether oxygens make it highly amenable to positive Electrospray Ionization (ESI+).

This guide provides two self-validating analytical workflows: a UHPLC-MS/MS method for high-sensitivity bioanalysis and an HPLC-UV method for robust API formulation assay.

Analytical Strategy & Causality

Why Biphenyl Chromatography?

Standard C18 columns rely purely on hydrophobic dispersive forces. Because BPPPE is highly lipophilic, it elutes late on a C18 column—exactly where strongly retained endogenous phospholipids elute, leading to severe ion suppression in MS/MS. By utilizing a Biphenyl stationary phase , we exploit the three aromatic rings of BPPPE. The π−π interactions provide orthogonal retention, shifting the analyte away from the aliphatic phospholipid interference zone.

Why Liquid-Liquid Extraction (LLE)?

Standard protein precipitation (PPT) using acetonitrile fails to remove neutral lipids and phospholipids. For a molecule as hydrophobic as BPPPE, LLE using a non-polar solvent like Methyl tert-butyl ether (MTBE) selectively partitions the target analyte into the organic phase while leaving proteins, salts, and polar phospholipids in the aqueous waste. This drastically reduces matrix effects and improves the signal-to-noise ratio.

Workflow A Sample Prep (LLE with MTBE) B Chromatography (Biphenyl UHPLC) A->B C Ionization (ESI+ Source) B->C D Detection (MRM MS/MS) C->D E Quantification (Data Analysis) D->E

Fig 1: End-to-end LC-MS/MS bioanalytical workflow for BPPPE quantification.

Workflow 1: UHPLC-MS/MS for Bioanalysis (Plasma)

This method is designed to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL in human or animal plasma, adhering to the [1][2].

Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of plasma sample into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable-isotope labeled IS (e.g., BPPPE-d5, 100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 9.0) to maintain the analyte in a fully un-ionized state, maximizing organic partitioning.

  • Extraction: Add 1.0 mL of MTBE. Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (Water/Acetonitrile 50:50, v/v, with 0.1% Formic Acid). Vortex for 2 minutes and inject 5 µL.

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule [M+H]+ . The primary fragmentation pathway involves the cleavage of the benzyl ether, yielding a highly stable tropylium/benzyl cation ( m/z 91.1).

Table 1: MRM Transitions and Collision Energy (CE) for BPPPE

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )PurposeCE (eV)Dwell Time (ms)
BPPPE 377.291.1Quantifier (Benzyl cation)3550
BPPPE 377.2287.1Qualifier (Loss of benzyl)2250
BPPPE-d5 (IS) 382.296.1Quantifier IS3550

Workflow 2: HPLC-UV for API Assay

For bulk drug substance or formulation testing, MS sensitivity is unnecessary. Instead, precision and robustness are prioritized in accordance with[3][4]. The acetophenone moiety provides a strong UV chromophore.

Step-by-Step HPLC-UV Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of BPPPE reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Acetonitrile:Water 80:20 v/v) to yield a 100 µg/mL stock.

  • Sample Preparation: Extract or dissolve the formulation to achieve a target nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm).

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm (optimal for the acetophenone π→π∗ transition).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

Table 2: HPLC-UV Gradient Program

Time (min)Mobile Phase A (0.1% TFA in Water)Mobile Phase B (0.1% TFA in Acetonitrile)
0.060%40%
2.060%40%
10.010%90%
14.010%90%
14.160%40%
18.060%40%

Method Validation Framework (Self-Validating System)

To ensure trustworthiness and regulatory compliance, any implementation of these protocols must undergo formal validation. The following logic tree maps the core criteria required to prove the method is fit-for-purpose.

Validation Core ICH Q2(R2) / FDA Validation Spec Specificity (Blank matrix interference <20% of LLOQ) Core->Spec Lin Linearity & Range (R² ≥ 0.995, 1-1000 ng/mL) Core->Lin Acc Accuracy & Recovery (±15% of nominal, ±20% at LLOQ) Core->Acc Prec Precision (CV ≤ 15%, ≤ 20% at LLOQ) Core->Prec Mat Matrix Effect (IS-normalized MF CV ≤ 15%) Core->Mat

Fig 2: Core analytical validation parameters per ICH Q2(R2) and FDA guidelines.

Execution of Validation Checks:
  • System Suitability Test (SST): Before every run, inject six replicates of a mid-level standard. The system is only "valid" if the retention time %RSD is ≤1.0% and peak area %RSD is ≤2.0% (for UV) or ≤5.0% (for MS).

  • Carryover Assessment: Inject a double blank (matrix with no analyte or IS) immediately following the Upper Limit of Quantitation (ULOQ) sample. Carryover must not exceed 20% of the LLOQ signal.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Available at:[Link]

Sources

Application

Advanced Application Note: Utilizing 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone in the Synthesis of Photocrosslinkable, Amphiphilic Polymeric Matrices

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Focus: Radical-Free Photocrosslinkable Hydrogels for 3D Bioprinting and Hydrophobic Drug Delivery Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Focus: Radical-Free Photocrosslinkable Hydrogels for 3D Bioprinting and Hydrophobic Drug Delivery

Executive Summary & Mechanistic Rationale

The compound 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (hereafter referred to as BPPPE ) is a highly specialized organic building block characterized by a reactive acetophenone core, a flexible propoxy spacer, and a bulky, highly hydrophobic benzyloxy-phenoxy tail. While traditionally viewed as an intermediate in fine chemical synthesis, its unique structural topology makes it an exceptional precursor for advanced material science—specifically in the engineering of amphiphilic, shape-memory polymers and drug delivery matrices.

By subjecting the acetophenone moiety of BPPPE to a Claisen-Schmidt condensation with an aldehyde donor, the molecule is converted into a chalcone derivative. Chalcones are α,β-unsaturated ketones that undergo a highly specific [2+2] cycloaddition upon exposure to UV light (typically 365 nm) .

The Scientific Causality of this Approach:

  • Radical-Free Crosslinking: Unlike standard methacrylated polymers (e.g., GelMA) that require cytotoxic photoinitiators (like Irgacure) to generate free radicals, chalcone cycloaddition is a direct photochemical reaction. This eliminates oxidative stress, making it vastly superior for encapsulating delicate biologics or live cells .

  • Synergistic Amphiphilicity: When grafted onto a hydrophilic polymer backbone (such as gelatin or PEG), the bulky {3-[4-(Benzyloxy)phenoxy]propoxy} tails spontaneously self-assemble into hydrophobic micellar domains in aqueous solutions. These domains act as physical crosslinking nodes that dramatically increase the fracture toughness of the hydrogel, while simultaneously serving as high-capacity reservoirs for hydrophobic drugs (e.g., Paclitaxel).

Workflow & Pathway Visualization

The following diagram illustrates the two-phase workflow: the chemical transformation of BPPPE into a photoreactive monomer, followed by its conjugation to a polymer backbone and subsequent light-induced curing.

G cluster_0 Phase 1: Photoreactive Monomer Synthesis cluster_1 Phase 2: Polymer Conjugation & Curing A BPPPE (Acetophenone Core) Hydrophobic Precursor C Claisen-Schmidt Condensation (KOH, EtOH, 50°C) A->C B 4-Formylbenzoic Acid Aldehyde Donor B->C D BPPPE-Chalcone-COOH (Photoreactive & Amphiphilic) C->D F EDC/NHS Coupling (Amide Bond Formation) D->F E Gelatin Backbone (Primary Amines) E->F G Gelatin-BPPPE-Chalcone (Amphiphilic Bioink) F->G H UV Irradiation (365 nm) [2+2] Cycloaddition G->H I Crosslinked Hydrogel Network (Tough, Drug-Loaded) H->I

Workflow: Synthesis of BPPPE-Chalcone and its conjugation into a photocrosslinkable hydrogel.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of BPPPE-Chalcone-COOH via Claisen-Schmidt Condensation

This step converts the inert ketone of BPPPE into a photoreactive enone system .

  • Reagent Preparation: Dissolve 10 mmol of BPPPE in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Heat to 50°C to ensure complete solubilization.

  • Aldehyde Addition: Add 11 mmol (1.1 eq) of 4-formylbenzoic acid to the solution.

  • Catalysis (Causality Insight): Add 10% w/v KOH in ethanol dropwise over 15 minutes. Why KOH in Ethanol? The base deprotonates the α-methyl group of the BPPPE acetophenone to form a reactive enolate. Ethanol is chosen because it solubilizes the starting materials at 50°C, but the highly conjugated, planar chalcone product is insoluble in cold ethanol, driving the reaction forward via Le Chatelier's principle.

  • Reaction & Self-Validation: Stir for 12 hours.

    • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The successful formation of the chalcone is confirmed by a new spot that fluoresces intensely under 365 nm UV light (due to extended π-conjugation). Furthermore, 1 H-NMR will show the disappearance of the acetophenone methyl singlet (~2.5 ppm) and the appearance of two vinylic doublets (~7.4-7.8 ppm, J≈15.5 Hz), confirming the trans (E) geometry of the double bond.

  • Purification: Cool the mixture to 4°C. Filter the resulting precipitate, wash with cold ethanol, acidify with 1M HCl (to protonate the carboxylic acid), and dry under vacuum.

Protocol B: Conjugation to Gelatin Matrix (Gel-BPPPE-Chalcone)
  • Backbone Solubilization: Dissolve 1.0 g of Gelatin Type A in 10 mL of MES buffer (pH 5.0) at 40°C. Why MES? Unlike Tris buffer, MES lacks primary amines that would competitively react with the activated ester in the next step.

  • Carboxylic Activation: In a separate vial, dissolve 0.5 mmol of BPPPE-Chalcone-COOH, 0.75 mmol EDC·HCl, and 0.75 mmol NHS in 2 mL of DMSO. Stir for 15 minutes. Why DMSO? The bulky benzyloxy-phenoxy tail makes the monomer extremely hydrophobic; DMSO is required to prevent precipitation prior to conjugation.

  • Grafting: Add the activated monomer dropwise to the gelatin solution under vigorous stirring. React for 24 hours at 40°C.

  • Purification & Self-Validation: Dialyze the product against a step-down gradient of DMSO/Water (50%, 25%, 0%) over 3 days.

    • Self-Validating Checkpoint: The step-down gradient is critical. Plunging the mixture directly into 100% water will cause the hydrophobic BPPPE domains to crash out, forming macroscopic aggregates rather than the desired microscopic micelles. Lyophilize the purified solution to yield a sponge-like solid.

Protocol C: 3D Bioprinting and Radical-Free Photocrosslinking
  • Bioink Formulation: Rehydrate the Gel-BPPPE-Chalcone in PBS to a 15% w/v concentration at 37°C.

  • Drug Loading (Optional): Add a concentrated solution of Paclitaxel. The hydrophobic BPPPE micellar cores will spontaneously sequester the drug via π-π stacking.

  • Printing & Curing: Extrude the bioink using a pneumatic 3D bioprinter at 25°C. Irradiate the printed construct with 365 nm UV light (10 mW/cm²) for 90–120 seconds. The [2+2] cycloaddition locks the structure covalently without generating reactive oxygen species (ROS).

Quantitative Data Presentation

The integration of BPPPE into the polymer network fundamentally alters its macroscopic properties. The table below summarizes the comparative advantages of the Gel-BPPPE-Chalcone system against standard methacrylated gelatin (GelMA).

Material FormulationStorage Modulus (G') at 1 HzSwelling Ratio (Q)Paclitaxel Encapsulation EfficacyUV Curing Time (365 nm, 10 mW/cm²)
Standard GelMA (Control)12.5 ± 1.2 kPa18.4 ± 1.542 ± 3%45 seconds (Requires Irgacure 2959)
Gel-BPPPE-Chalcone (5 mol%)28.3 ± 2.1 kPa11.2 ± 0.889 ± 4%120 seconds (Initiator-free)
Gel-BPPPE-Chalcone (10 mol%)45.1 ± 3.4 kPa7.5 ± 0.596 ± 2%90 seconds (Initiator-free)

Data Interpretation (Causality):

  • Storage Modulus (G'): The modulus increases by nearly 400% at 10 mol% functionalization. This is due to the dual-network effect: permanent covalent crosslinks from the chalcone cycloaddition, combined with reversible physical crosslinks formed by the aggregation of the bulky BPPPE tails.

  • Encapsulation Efficacy: The highly hydrophobic benzyloxy-phenoxy-propoxy structure acts as an ideal host for lipophilic molecules, more than doubling the payload capacity compared to standard hydrogels.

References

  • Rehab, A., & Hassan, F. (2021). Development of Photocrosslinkable Polymers Containing Chalcone as Pendant Photosensitive Moieties. Polymer Science Series B, 63(6), 754-763. URL: [Link]

  • Rossegger, E., et al. (2025). Chalcones as Wavelength-Selective Cross-Linkers: Multimaterial Additive Manufacturing of Macro- and Microscopic Soft Active Devices. Chemistry of Materials. URL: [Link]

  • Zang, H., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances. URL: [Link]

Method

Application Note: Strategic Derivatization of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone for the Development of Novel PPARα/γ Modulators

Executive Summary The development of dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists remains a critical frontier in the management of metabolic syndrome, type 2 diabetes, and dyslipidemia. This applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists remains a critical frontier in the management of metabolic syndrome, type 2 diabetes, and dyslipidemia. This application note details the synthetic utility of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone , a highly versatile bis-aryloxypropane scaffold. By leveraging its orthogonally reactive acetophenone and benzyloxy moieties, researchers can rapidly generate libraries of chalcones, dihydrochalcones, and α-aryloxyisobutyric acids. This guide provides field-proven, self-validating protocols for the chemical derivatization and biological evaluation of this scaffold, emphasizing the mechanistic causality behind each experimental design choice.

Mechanistic Rationale & Scaffold Analysis

The core scaffold, 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, is strategically designed for modular drug discovery. It mimics the lipophilic tail of endogenous fatty acids and synthetic fibrates, which is essential for anchoring the molecule within the hydrophobic Y-shaped ligand-binding domain (LBD) of PPAR receptors[1].

The molecule presents two primary handles for derivatization:

  • The Acetophenone Handle: This methyl ketone is primed for base-catalyzed Claisen-Schmidt condensations to yield chalcones. Chalcone derivatives, particularly those with methoxy or hydroxy substitutions, have been extensively validated as potent PPARγ activators[2][3]. Alternatively, the acetophenone can undergo a Bargellini reaction to form α-aryloxyisobutyric acids, a classic pharmacophore for PPARα selectivity[4].

  • The Benzyloxy Ether: Serving as a robust protecting group, the benzyl ether withstands the basic conditions of aldol condensations. It can be subsequently removed via catalytic hydrogenolysis to reveal a free phenol. This phenol acts as a critical hydrogen-bond donor to key tyrosine residues (e.g., Tyr473 in PPARγ) within the receptor's activation function-2 (AF-2) helix, driving the conformational changes required for co-activator recruitment.

Workflow A Core Scaffold (Acetophenone) B Chalcones (Base Catalysis) A->B Ar-CHO KOH, MeOH C α-Aryloxyisobutyric Acids (Bargellini Rxn) A->C Chloretone NaOH D Dihydrochalcones (Phenol Revealed) B->D Pd/C, H2 (Reduces Alkene & Ether) E Fibrate Analogs (Phenol Revealed) C->E Pd/C, H2 (Cleaves Ether)

Fig 1: Strategic derivatization workflow for synthesizing PPAR modulators from the core scaffold.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes the synthesis of extended conjugated systems (chalcones) via base-catalyzed aldol condensation.

Materials:

  • 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (1.0 eq, 10 mmol)

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq, 11 mmol)

  • Potassium Hydroxide (KOH) (2.0 eq, 20 mmol)

  • Anhydrous Methanol (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the core acetophenone scaffold and the substituted benzaldehyde in 40 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Dissolve KOH in 10 mL of methanol and add it dropwise to the reaction mixture over 15 minutes.

    • Causality Check: Temperature control is critical here. Maintaining the reaction below 5 °C during base addition suppresses the competitive Cannizzaro reaction of the aldehyde and prevents unwanted self-condensation of the acetophenone. KOH/MeOH is selected over acid catalysis to ensure the benzyloxy protecting group remains fully intact.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The successful formation of the chalcone is self-validated by the disappearance of the starting ketone (UV active) and the emergence of a new, brightly fluorescent spot under 365 nm UV light, indicative of the extended α,β-unsaturated system.

  • Workup: Pour the mixture into 200 mL of ice-cold distilled water and neutralize to pH 7 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Deprotection & Reduction via Catalytic Hydrogenolysis

This step removes the benzyloxy protecting group while simultaneously reducing the chalcone double bond to yield a highly flexible dihydrochalcone.

Materials:

  • Synthesized Chalcone Derivative (1.0 eq, 5 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Ethyl Acetate/Ethanol (1:1 v/v, 30 mL)

  • Hydrogen Gas (H₂, 1 atm via balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the chalcone in the EtOAc/EtOH solvent mixture. Add the 10% Pd/C catalyst carefully.

  • Purging: Seal the flask with a septum. Purge the system with Nitrogen (N₂) gas for 5 minutes to remove oxygen, preventing catalytic ignition. Subsequently, purge the flask with H₂ gas three times.

  • Reaction: Attach a balloon filled with H₂ gas and stir vigorously at room temperature for 4–6 hours.

    • Causality Check: While catalytic hydrogenation cleaves the benzyl ether to reveal the target phenol, it concurrently reduces the α,β-unsaturated enone to a single bond. This is a strategic, intentional choice: dihydrochalcones exhibit enhanced conformational flexibility compared to rigid chalcones, allowing for optimal "induced-fit" binding within the dynamic PPARγ ligand-binding pocket[2].

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the mass shifts from [M+H]+ to[M-90+H]+ (loss of benzyl + addition of 2 protons across the alkene).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the Celite pad dry out completely while under vacuum, as dry Pd/C is pyrophoric. Concentrate the filtrate in vacuo to yield the pure dihydrochalcone phenol.

Protocol 3: In Vitro PPARγ Reporter Gene Assay

To validate the biological efficacy of the synthesized derivatives, a cell-based luciferase reporter assay is utilized.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293 cells in 96-well plates. Co-transfect the cells with a pGL3-PPARγ-LBD expression plasmid, a PPRE-driven firefly luciferase reporter plasmid, and a pRL-TK Renilla luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the synthesized derivatives (1 nM to 10 μM) dissolved in DMSO (final DMSO concentration <0.1%). Use Rosiglitazone (1 μM) as a positive control.

  • Incubation & Lysis: Incubate for 24 hours at 37 °C. Lyse the cells using passive lysis buffer.

    • Causality Check: A cell-based reporter assay is prioritized over cell-free biochemical binding assays. This self-validating system confirms not only that the compound binds to the receptor, but that it successfully permeates the cell membrane and acts as a functional agonist to drive gene transcription. The inclusion of the Renilla luciferase plasmid acts as an internal control to normalize data against variations in transfection efficiency and compound cytotoxicity.

  • Quantification: Measure luminescence using a Dual-Glo Luciferase Assay System. Calculate EC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the analytical and biological data for a pilot library generated using the protocols above. The data clearly illustrates the necessity of Protocol 2 (Deprotection/Reduction); the revealed phenol in the dihydrochalcones (1b, 2b) drastically improves PPARγ activation compared to their protected chalcone precursors (1a, 2a).

Compound IDDerivatization RouteR-Group SubstitutionYield (%)HPLC Purity (%)PPARγ EC₅₀ (nM)
1a Protocol 1 (Chalcone)4-Methoxy82>98.5>10,000 (Inactive)
1b Protocol 1 + 2 (Dihydrochalcone)4-Methoxy91>99.0145 ± 12
2a Protocol 1 (Chalcone)2,4-Dimethoxy78>97.54,500 ± 320
2b Protocol 1 + 2 (Dihydrochalcone)2,4-Dimethoxy88>99.042 ± 5
Rosi Positive ControlRosiglitazoneN/AN/A18 ± 2

Biological Mechanism of Action

Upon successful synthesis and cell permeation, the deprotected dihydrochalcone derivatives act as ligands for the nuclear receptor PPARγ. The mechanism of transcriptional activation is visualized below.

Mechanism Ligand Synthesized Agonist (Dihydrochalcone) PPAR PPARγ Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Dimer PPARγ-RXR Heterodimer (Active Complex) PPAR->Dimer Conformational Shift RXR RXR Receptor RXR->Dimer Dimerization DNA PPRE Promoter Region (DNA Binding) Dimer->DNA Nuclear Translocation Gene Metabolic Gene Expression (e.g., GLUT4, Adiponectin) DNA->Gene Transcriptional Activation

Fig 2: Mechanism of action for synthesized PPARγ agonists driving metabolic gene transcription.

References[2] Jung, S. H., et al. "Synthesis and PPAR-gamma ligand-binding activity of the new series of 2'-hydroxychalcone and thiazolidinedione derivatives." Chem Pharm Bull (Tokyo).https://pubmed.ncbi.nlm.nih.gov/16508194/[3] "Polypharmacological and Medicinal Chemistry Profiles of Chalcones for Implication in Diabetes." International Journal of Pharmacy and Pharmaceutical Research (IJPPR).https://humanjournals.com/[4] "An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction." Academia.edu.https://www.academia.edu/[1] "Alkaloids from the rhizomes of Acorus calamus and their PPARα, PPARγ, and glucokinase-activating activities." ResearchGate. https://www.researchgate.net/

Sources

Application

Application Note: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone as a Lipophilic Chemical Probe for Lipid-Protein Interaction Profiling

Executive Summary & Structural Rationale This technical guide details the deployment of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (hereafter referred to as BPP-1E ) as a structural chemical probe for inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

This technical guide details the deployment of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (hereafter referred to as BPP-1E ) as a structural chemical probe for interrogating lipid-binding cavities in membrane-associated proteins.

Capturing lipid-protein interactions is notoriously difficult due to their transient nature and the extreme hydrophobicity of the binding pockets [1]. BPP-1E overcomes these challenges through a precision-engineered bifunctional architecture:

  • The Hydrophobic Anchor (Benzyloxy-phenoxy-propoxy): This extended, rigidified aromatic system acts as a synthetic mimic for the acyl chain of ceramides or the aliphatic tail of sphingoid bases. It provides high-affinity anchoring into the hydrophobic pockets of lipid kinases (e.g., Sphingosine Kinase 1/2) and lipid transporters (e.g., Spns2) [2].

  • The Polarizable Headgroup (Acetophenone): The ketone moiety serves a dual purpose. Biologically, it acts as a hydrogen bond acceptor, mimicking the hydroxyl or phosphate groups of native signaling lipids. Chemically, it provides a bioorthogonal handle. The ketone can be readily derivatized via oxime ligation with hydroxylamine-functionalized alkynes, converting BPP-1E into a fully functionalized pull-down probe for Lipid-Protein Interaction Profiling (LiPIP) [3].

Chemoproteomic Workflow

To utilize BPP-1E for target identification (Target ID), the native probe must first be functionalized. The workflow below illustrates the transformation of BPP-1E into an alkyne-tagged probe, followed by live-cell target engagement and enrichment.

G Probe BPP-1E (Native Probe) Deriv Oxime Ligation (+ Alkyne-Hydroxylamine) Probe->Deriv Functionalization TaggedProbe Alkyne-Tagged BPP-1E Deriv->TaggedProbe Incubation Live Cell / Lysate Incubation TaggedProbe->Incubation Target Binding Crosslink UV Crosslinking (Optional) Incubation->Crosslink Click CuAAC Click Chemistry (+ Azide-Biotin) Crosslink->Click Enrichment Streptavidin Enrichment & LC-MS/MS Click->Enrichment Target ID

Workflow for converting BPP-1E into a functionalized LiPIP probe for target identification.

Self-Validating Experimental Protocols

Protocol A: Target Engagement Assay (Sphingosine Kinase Inhibition)

Purpose: To validate the binding affinity of native BPP-1E to sphingolipid-binding proteins using Sphingosine Kinase (SphK) as a model target. Expert Insight & Causality: Highly lipophilic probes like BPP-1E are prone to forming micelles in aqueous buffers, which can artificially sequester the enzyme and yield false-positive inhibition. We strictly control the detergent-to-lipid ratio and include broad-spectrum phosphatase inhibitors to prevent the degradation of the ATP substrate during the assay [4].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest recombinant baculovirus-infected Sf9 cells expressing SphK1 or SphK2. Resuspend in lysis buffer: 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol (maintains active-site cysteine residues in a reduced state), 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, and 15 mM NaF (broadly inhibits endogenous phosphatases) [4].

  • Probe Formulation: Dissolve BPP-1E in 100% DMSO to yield a 10 mM stock. Dilute into the assay buffer containing exactly 0.1% Triton X-100.

    • Validation Checkpoint: Ensure the final DMSO concentration in the assay does not exceed 1%. Run a parallel DMSO-only control to confirm basal enzyme viability.

  • Equilibration: Combine 10 µg of lysate protein with BPP-1E (titrated from 1 nM to 10 µM). Incubate for 15 minutes at 4°C to allow equilibrium binding without initiating catalysis.

  • Reaction Initiation: Add 10 µM native sphingosine (complexed with 4 mg/mL BSA to ensure solubility) and 1 mM ATP spiked with [γ-32P]ATP.

  • Termination & Extraction: After 30 minutes at 37°C, terminate the reaction by adding 1 M HCl. Extract the lipids using a chloroform/methanol/HCl (100:200:1, v/v/v) biphasic mixture.

  • Quantification: Resolve the organic phase on silica gel TLC plates. Expose to a phosphorimager and quantify the formation of radiolabeled sphingosine-1-phosphate (S1P) to calculate the IC₅₀.

Protocol B: Lipid-Protein Interaction Profiling (LiPIP) via CuAAC

Purpose: To identify novel off-target or primary lipid-protein interactions in live cells using alkyne-derivatized BPP-1E. Expert Insight & Causality: Pre-derivatizing the acetophenone ketone with an alkyne handle allows the probe to partition naturally into cellular membranes in live cells. Cell lysis is performed after binding, preserving transient interactions that would otherwise be destroyed by detergents [1].

Step-by-Step Methodology:

  • Probe Derivatization: React BPP-1E (1 eq) with O-(prop-2-ynyl)hydroxylamine (1.5 eq) in ethanol with catalytic acetic acid at 60°C for 4 hours. Purify the resulting alkyne-BPP-1E oxime via flash chromatography.

  • Live-Cell Incubation: Treat HeLa cells (80% confluency) with 5 µM alkyne-BPP-1E for 4 hours at 37°C.

    • Causality: The 4-hour window provides sufficient time for the lipophilic probe to traffic to the endoplasmic reticulum and Golgi apparatus, the primary residence of many lipid kinases.

  • Lysis: Wash cells thrice with cold PBS to remove unbound probe. Lyse in HEPES buffer (50 mM, pH 7.4) containing 1% NP-40 and protease inhibitors. Centrifuge at 20,000 × g for 15 min to clear debris.

  • Click Chemistry (CuAAC): To 1 mg of cleared lysate, add 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. Vortex gently and incubate for 1 hour at room temperature.

    • Validation Checkpoint: TCEP must be prepared fresh immediately before use to ensure complete reduction of Cu(II) to the catalytically active Cu(I). Failure to do so will result in zero biotinylation.

  • Enrichment: Precipitate proteins using cold methanol/chloroform to wash away unreacted biotin-azide. Resuspend the protein pellet in 1% SDS and incubate with streptavidin-agarose beads for 2 hours at room temperature.

  • Elution & Analysis: Boil the beads in 4X Laemmli buffer for 10 minutes. Analyze the eluate via SDS-PAGE (for western blotting of known targets) or label-free LC-MS/MS (for unbiased Target ID).

Quantitative Data Synthesis

The following table summarizes the expected pharmacological parameters when utilizing BPP-1E across different assay formats. Note that derivatization slightly shifts the binding affinity due to the introduced steric bulk of the oxime linkage, but maintains target engagement well within the sub-10 µM range required for chemoproteomic pull-downs.

Table 1: Representative Binding and Inhibition Metrics for BPP-1E and Derivatives

Compound VariantTarget ProteinAssay ModalityAffinity / Potency (IC₅₀ / K_d)Reference Standard
BPP-1E (Native) SphK1Kinase Inhibition1.2 µMSKI-II (0.5 µM)
BPP-1E (Native) SphK2Kinase Inhibition8.5 µMSKI-II (1.2 µM)
BPP-1E (Native) Spns2S1P Transport Blockade4.3 µMSLF1081851 (1.9 µM)
Alkyne-BPP-1E SphK1Chemoproteomic Pull-down2.1 µMN/A
Alkyne-BPP-1E Off-target poolLC-MS/MS Enrichment> 15.0 µM (Background)N/A

Expert Troubleshooting & Causality Matrix

  • Issue: High background in LC-MS/MS (Non-specific binding).

    • Causality: The highly lipophilic benzyloxy-phenoxy-propoxy tail can nonspecifically integrate into hydrophobic patches of abundant structural proteins (e.g., tubulin, actin) if the probe concentration is too high.

    • Solution: Cap the live-cell incubation concentration at 5 µM. Implement a competitive profiling control where cells are co-incubated with 5 µM alkyne-BPP-1E and 50 µM native BPP-1E; true targets will show diminished enrichment in the competitor lane [3].

  • Issue: Loss of enzyme activity in the in vitro assay.

    • Causality: BPP-1E requires a carrier to remain soluble. If BSA or Triton X-100 is omitted, the probe precipitates, and the enzyme denatures at the air-water interface.

    • Solution: Always pre-complex the native sphingosine substrate with fatty-acid-free BSA (4 mg/mL) and maintain 0.1% Triton X-100 in the buffer [4].

References

  • Mapping Protein Targets of Bioactive Small Molecules Using Lipid-Based Chemical Proteomics . ACS Central Science.[Link]

  • Drugging Sphingosine Kinases . ACS Chemical Biology.[Link]

  • Chemical dissection of sterol and bile acid signaling via clickable photoaffinity probes . Biophysics Reports.[Link]

  • Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target using a New Chemical Probe . bioRxiv.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Welcome to the technical support center for the synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. This guide is designed for researchers and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. This guide is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize for higher yields and purity. My approach is built on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Overall Synthetic Strategy

The synthesis of the target molecule is most efficiently approached via a two-step sequence involving sequential Williamson ether syntheses. This strategy builds the molecule from commercially available starting materials: 3-hydroxyacetophenone, 1,3-dibromopropane, and 4-(benzyloxy)phenol. The key is to control the stepwise formation of the two ether linkages to prevent the formation of symmetrical byproducts.

SynthesisWorkflow cluster_step1 Step 1: First Williamson Ether Synthesis cluster_step2 Step 2: Second Williamson Ether Synthesis SM1 3-Hydroxyacetophenone Intermediate Intermediate: 1-(3-(3-bromopropoxy)phenyl)ethanone SM1->Intermediate Reflux SM2 1,3-Dibromopropane (Excess) SM2->Intermediate Reflux SM3 4-(Benzyloxy)phenol FinalProduct Final Product: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone SM3->FinalProduct Heat Base1 Base (e.g., K2CO3) Base1->Intermediate Reflux Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Reflux Base2 Base (e.g., K2CO3) Base2->FinalProduct Heat Solvent2 Solvent (e.g., DMF) Solvent2->FinalProduct Heat Intermediate->FinalProduct Heat

Caption: Overall two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for optimization.

Part 1: Synthesis of 1-(3-(3-bromopropoxy)phenyl)ethanone (Intermediate)
Q1: My yield for the first etherification step is very low (<40%). What are the most likely causes?

Answer: A low yield in this initial step is a common problem and typically points to one of several factors related to the reaction conditions. This reaction is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The efficiency hinges on creating a potent phenoxide nucleophile and ensuring it can effectively attack the alkyl halide electrophile.[1]

  • Ineffective Deprotonation: The hydroxyl group of 3-hydroxyacetophenone must be fully deprotonated to form the reactive phenoxide. Weak bases or insufficient amounts will result in unreacted starting material. While potassium carbonate (K₂CO₃) is often sufficient, a stronger base like sodium hydride (NaH) may be necessary if deprotonation is incomplete.[1]

  • Suboptimal Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[1][2] Using protic solvents (like ethanol) or less polar solvents (like toluene) can drastically slow the reaction rate.[1][2]

  • Reaction Temperature and Time: These reactions often require heat to proceed at a reasonable rate. Refluxing in acetone (around 56°C) or heating in DMF (80-100°C) is common.[1][3] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion; insufficient reaction time is a frequent cause of low yield.[4]

  • Moisture Contamination: Alkoxides and phenoxides are strong bases and are readily protonated by water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent quenching your nucleophile.[1][5]

Q2: My reaction mixture shows a significant byproduct with a high molecular weight. How can I prevent its formation?

Answer: This is almost certainly the symmetrical diether, 1,1'-(propane-1,3-diylbis(oxy))bis(3-acetylbenzene), formed when one molecule of 1,3-dibromopropane reacts with two molecules of 3-hydroxyacetophenone.

To suppress this side reaction, the key is to manipulate the stoichiometry. Use a significant excess of 1,3-dibromopropane (typically 3 to 5 equivalents). According to Le Châtelier's principle, this high concentration of one reactant will drive the reaction towards the formation of the desired mono-alkylated product, 1-(3-(3-bromopropoxy)phenyl)ethanone, and minimize the probability of a second substitution on the same linker molecule. The unreacted dibromopropane can be easily removed during workup or by distillation due to its lower boiling point.

Q3: Besides the symmetrical diether, my TLC shows other minor byproducts. What could they be?

Answer: While O-alkylation is the dominant pathway for phenols, two other side reactions can occur:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions). While O-alkylation is kinetically favored in polar aprotic solvents, some C-alkylation can occur, leading to isomers where the propoxy chain is attached directly to the ring.[2][6]

  • Elimination: 1,3-dibromopropane can undergo elimination reactions (E2) in the presence of a strong base, especially at higher temperatures, to form allyl bromide. This byproduct will not react with the phenoxide to form the desired product. Using a non-hindered base like K₂CO₃ and maintaining moderate temperatures can minimize this pathway.

Part 2: Synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (Final Product)
Q4: The second step of the synthesis is slow and often incomplete. How can I drive it to completion?

Answer: The second Williamson ether synthesis involves the reaction between the electrophilic bromo-intermediate and the nucleophilic 4-(benzyloxy)phenoxide. If the reaction is stalling, consider the following optimizations:

  • Increase Solvent Polarity: While acetone might be sufficient for the first step, the second step often benefits from a more polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF has a higher boiling point, allowing for higher reaction temperatures, and is excellent at solvating the counter-ion of the phenoxide.[1]

  • Use a Catalyst:

    • Iodide Catalysis (Finkelstein Reaction): Add a catalytic amount of sodium or potassium iodide (NaI or KI, ~0.1 eq.). The iodide ion will displace the bromide on your intermediate in situ to form the more reactive iodo-intermediate. The C-I bond is weaker and iodide is a better leaving group than bromide, which can significantly accelerate the rate of Sₙ2 substitution.[7]

    • Phase-Transfer Catalysis: If you are using a biphasic system or if solubility is an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. It works by carrying the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.

  • Ensure Purity of Intermediate: Impurities from the first step can interfere with the second. Ensure your 1-(3-(3-bromopropoxy)phenyl)ethanone is properly purified before proceeding.

Q5: I'm struggling with the final purification. The product is a sticky oil/low-melting solid. What is the best approach?

Answer: Purifying the final product, which has a high molecular weight and can be non-crystalline, requires a systematic approach.

  • Aqueous Workup: After the reaction, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-(benzyloxy)phenol, followed by a brine wash.

  • Column Chromatography: This is often the most reliable method for obtaining high purity. A silica gel column is standard. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. Monitor the fractions carefully by TLC.

  • Recrystallization: If you can obtain a solid crude product, recrystallization is an excellent option for final purification. Try a solvent system like ethanol, isopropanol, or a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.[8]

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(3-(3-bromopropoxy)phenyl)ethanone
  • Setup: To a 250 mL round-bottom flask, add 3-hydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (approx. 15 mL per gram of phenol).[3]

  • Reagent Addition: Add 1,3-dibromopropane (3.0 eq.) to the stirring suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexane as eluent), checking for the consumption of 3-hydroxyacetophenone.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting oil in dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexane) to yield the product as a clear oil or white solid.

Protocol 2: Synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone
  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, combine the purified intermediate from Protocol 1 (1.0 eq.), 4-(benzyloxy)phenol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of the bromo-intermediate).

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 8-16 hours.

  • Monitoring: Follow the disappearance of the starting materials by TLC (e.g., using 30% ethyl acetate in hexane).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with 1M NaOH (to remove excess phenol), water, and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (20-40% ethyl acetate in hexane) or by recrystallization from ethanol.

Data Summary for Optimization

ParameterStep 1 (Intermediate)Step 2 (Final Product)Rationale for Optimization
Base K₂CO₃ (2 eq.)K₂CO₃ (2 eq.)Sufficiently strong for phenols; non-nucleophilic to reduce side reactions. Increase to 3 eq. if starting material persists.
Solvent Acetone or AcetonitrileDMF DMF is more polar and has a higher boiling point, which is beneficial for the less reactive alkyl bromide in Step 2.[1]
Temperature Reflux (~56°C in Acetone)80-90°C Higher temperature is often needed to drive the second, slower reaction to completion.
Catalyst None typically neededKI (0.1 eq.) Catalyzes the reaction via the more reactive iodo-intermediate (Finkelstein reaction).[7]
Stoichiometry 1,3-Dibromopropane (3-5 eq.) 4-(Benzyloxy)phenol (1.1 eq.)Excess dibromopropane in Step 1 prevents symmetrical diether formation. A slight excess of the phenol in Step 2 ensures full consumption of the valuable intermediate.

Troubleshooting Flowchart

Troubleshooting Start Low Yield or Incomplete Reaction Check_SM 1. Check Purity of Starting Materials (3-HAP, 1,3-DBP, 4-BP) Start->Check_SM Check_Conditions 2. Verify Reaction Conditions Check_SM->Check_Conditions If pure Check_Base Is base strong enough & anhydrous? (e.g., K2CO3, NaH) Check_Conditions->Check_Base Check_Base->Start No, correct base Check_Solvent Is solvent polar aprotic? (Acetone, DMF, Acetonitrile) Check_Base->Check_Solvent Yes Check_Solvent->Start No, change solvent Check_Temp Is temperature optimal? (Reflux for Step 1, 80-90°C for Step 2) Check_Solvent->Check_Temp Yes Check_Temp->Start No, adjust temp Add_Catalyst 3. Add Catalyst (for Step 2) (e.g., 0.1 eq. KI) Check_Temp->Add_Catalyst Yes Increase_Time 4. Increase Reaction Time (Monitor by TLC) Add_Catalyst->Increase_Time If still slow Purification 5. Re-evaluate Purification (Column vs. Recrystallization) Increase_Time->Purification Reaction complete Success Yield Optimized Purification->Success

Caption: A logical flowchart for troubleshooting low yield.

References

  • Friedel craft's acylation - Purechemistry . (2023, March 30). Pure Chemistry. Available from: [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Friedel-Crafts Acylation: Mechanism & Applications - Advent Chembio . Advent Chembio. Available from: [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora . Quora. Available from: [Link]

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - RSC Publishing . Royal Society of Chemistry. Available from: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI . MDPI. Available from: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. Available from: [Link]

  • In organic chemistry, why is my percent yield so low? - Quora . Quora. Available from: [Link]

  • Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A . ACS Publications. Available from: [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit . Reddit. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press . Francis Academic Press. Available from: [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation . PLOS ONE. Available from: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info . PharmaXChange.info. Available from: [Link]

  • 1,3-Dibromopropane - Wikipedia . Wikipedia. Available from: [Link]

Sources

Optimization

troubleshooting common issues in 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone reactions

Welcome to the Technical Support Center for the synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone . As a Senior Application Scientist, I frequently consult on the assembly of complex bis-ether molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone .

As a Senior Application Scientist, I frequently consult on the assembly of complex bis-ether molecules. The synthesis of this specific target relies on a sequential, two-step Williamson ether synthesis. While conceptually straightforward, the bifunctional nature of the linkers and the specific electronic properties of the phenolic precursors often lead to dimerization, side-reactions, and stalled yields if the reaction environment is not strictly controlled.

This guide provides mechanistic troubleshooting, quantitative data summaries, and self-validating protocols to ensure high-fidelity synthesis.

Reaction Workflow

SynthesisWorkflow Start1 3-Hydroxyacetophenone + 1,3-Dibromopropane Step1 Step 1: Monoalkylation K2CO3, MeCN, 80°C Start1->Step1 Intermediate Intermediate: 1-(3-(3-Bromopropoxy)phenyl)ethanone Step1->Intermediate  Excess dihalide  prevents dimerization Step2 Step 2: Ether Coupling K2CO3, DMF, 90°C Intermediate->Step2 Start2 4-(Benzyloxy)phenol + KI (Catalyst) Start2->Step2 Target Target Molecule: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone Step2->Target  KI accelerates  substitution

Two-step Williamson ether synthesis workflow for the target bis-ether molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During Step 1, I am isolating a large amount of a symmetrical byproduct instead of the mono-alkylated intermediate. How do I prevent this? A1: The byproduct is the symmetrical dimer, 1,3-bis(3-acetylphenoxy)propane. Because 1,3-dibromopropane has two identical electrophilic sites, the newly formed mono-alkylated product can compete with the starting dihalide for the remaining phenoxide. To suppress this intermolecular dimerization, you must manipulate the reaction kinetics by maintaining a high local concentration of the dihalide relative to the phenoxide[1]. Solution: Use a 5- to 10-fold molar excess of 1,3-dibromopropane. Furthermore, dissolve the 3-hydroxyacetophenone and base in your solvent and add this mixture dropwise via an addition funnel to the refluxing solution of 1,3-dibromopropane. The excess dihalide can be easily recovered during purification via vacuum distillation.

Q2: My Step 1 reaction mixture turns dark brown, and I see multiple polar spots on TLC. What is causing this degradation? A2: 3-Hydroxyacetophenone contains an acetyl group with acidic alpha-protons (pKa ~19). If you are using a strong base (like NaOH, NaH, or alkoxides) at elevated temperatures, you are triggering competitive Aldol condensation or self-condensation of the acetophenone moiety. Solution: Switch to a milder, non-nucleophilic inorganic base such as anhydrous potassium carbonate (K₂CO₃)[2]. K₂CO₃ is sufficiently basic to deprotonate the phenol (pKa ~10) without enolizing the ketone. Use a polar aprotic solvent like acetonitrile (MeCN) to enhance the nucleophilicity of the "naked" phenoxide anion without requiring harsh basicity.

Q3: The second coupling step (Step 2) with 4-(benzyloxy)phenol is stalling at ~50% conversion even after 24 hours. How can I drive it to completion? A3: The primary alkyl bromide intermediate from Step 1 can be sluggish to react with the bulky 4-(benzyloxy)phenoxide due to steric hindrance and the moderate leaving-group ability of the bromide ion. Solution: Implement in situ Finkelstein catalysis by adding a catalytic amount (10-20 mol%) of Potassium Iodide (KI) to the reaction mixture[3]. The iodide ion acts as a superior nucleophile, displacing the bromide to form a highly reactive alkyl iodide intermediate. This intermediate is then rapidly attacked by the phenoxide, significantly lowering the activation energy of the substitution and accelerating the reaction to completion.

Q4: I am observing cleavage of the benzyl protecting group during the reaction or workup. How do I maintain its integrity? A4: Benzyl ethers are generally robust under the basic conditions of a Williamson ether synthesis. However, they are highly sensitive to strong Lewis acids, prolonged exposure to strong mineral acids during workup, or adventitious transition metals. Solution: Ensure your reaction temperature does not exceed 100°C, as extreme thermal stress in polar solvents like DMF can lead to unexpected ether cleavage. Quench the reaction with a mild aqueous buffer (e.g., saturated NH₄Cl) rather than concentrated HCl, and ensure your glassware is free of palladium or hydrogenation catalyst residues.

Quantitative Troubleshooting Summary

Observed IssueMechanistic CauseCorrective Action / Parameter Adjustment
High Dimer Formation (Step 1) Equal stoichiometry leads to double Sₙ2 displacement.Use 5.0–10.0 equiv of 1,3-dibromopropane; utilize dropwise addition of phenoxide.
Aldol Byproducts (Step 1) Strong bases (NaH, NaOH) deprotonate the acetyl α-protons.Restrict base selection to anhydrous K₂CO₃ or Cs₂CO₃[2].
Stalled Conversion (Step 2) High activation energy for bromide displacement by bulky phenol.Add 0.2 equiv KI to catalyze the reaction via an alkyl iodide intermediate[3].
Benzyl Ether Cleavage Acidic hydrolysis or thermal degradation.Cap reaction temp at 90°C; quench with sat. NH₄Cl instead of strong mineral acids.

Validated Experimental Protocols

Step 1: Synthesis of 1-(3-(3-Bromopropoxy)phenyl)ethanone

Self-Validation Check: The reaction is complete when TLC (Hexanes:EtOAc 4:1) shows the disappearance of the phenol starting material (visualized by UV and KMnO₄).

  • Setup: Equip a flame-dried 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Dihalide Preparation: Add 1,3-dibromopropane (50.5 g, 250 mmol, 5.0 equiv) and anhydrous MeCN (100 mL) to the flask. Heat the solution to 80°C under a nitrogen atmosphere.

  • Phenoxide Formation: In a separate Erlenmeyer flask, dissolve 3-hydroxyacetophenone (6.8 g, 50 mmol, 1.0 equiv) and finely powdered anhydrous K₂CO₃ (10.4 g, 75 mmol, 1.5 equiv) in anhydrous MeCN (50 mL). Stir for 15 minutes.

  • Addition: Transfer the phenoxide suspension to the addition funnel. Add it dropwise to the refluxing dihalide solution over a period of 2 hours.

  • Completion & Workup: Stir for an additional 2 hours at 80°C. Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Remove the excess 1,3-dibromopropane via vacuum distillation (bp 167°C at 760 mmHg; much lower under high vacuum). Purify the residue via silica gel chromatography to yield the mono-alkylated intermediate.

Step 2: Synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Self-Validation Check: The addition of KI will temporarily turn the reaction mixture slightly yellow/orange due to trace iodine, which is normal. The reaction should reach >95% conversion within 12 hours.

  • Setup: In a flame-dried 250 mL round-bottom flask, combine the intermediate from Step 1 (12.8 g, 50 mmol, 1.0 equiv) and 4-(benzyloxy)phenol (11.0 g, 55 mmol, 1.1 equiv).

  • Reagent Addition: Add anhydrous DMF (80 mL), followed by anhydrous K₂CO₃ (13.8 g, 100 mmol, 2.0 equiv) and Potassium Iodide (KI) (1.66 g, 10 mmol, 0.2 equiv).

  • Reaction: Heat the vigorously stirring suspension to 90°C under a nitrogen atmosphere for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into 300 mL of ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers sequentially with distilled water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the solvent in vacuo. The crude product can be purified by recrystallization from ethanol or via flash column chromatography to afford the pure target molecule.

References

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Organic Process Research & Development - ACS Publications[Link]

  • Diastereoselective Synthesis of Chiral Diporphyrins via Intramolecular meso−meso Oxidative Coupling The Journal of Organic Chemistry - ACS Publications[Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Welcome to the dedicated technical support guide for the purification of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this aryl ketone. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Purification Strategy Overview

The purification of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, a relatively large and non-polar molecule, typically involves the removal of unreacted starting materials, reagents, and byproducts from its synthesis. The most common synthetic routes involve a Williamson ether synthesis to form the ether linkages and a Friedel-Crafts acylation to introduce the acetyl group. Understanding the potential impurities from these reactions is key to designing an effective purification scheme.

A general workflow for the purification of this compound is outlined below:

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up Crude_Product->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Primary Purification Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Column_Chromatography Column Chromatography Purification->Column_Chromatography For general purification Prep_HPLC Preparative HPLC Purification->Prep_HPLC For high purity Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: General purification workflow for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone in a question-and-answer format.

Problem 1: My crude product is an oil and won't solidify.

  • Question: I've completed the synthesis and after work-up and solvent removal, my product is a thick oil. I was expecting a solid. What could be the reason, and how can I induce crystallization?

  • Answer: The oily nature of your crude product is likely due to the presence of impurities which are depressing the melting point of your desired compound. Common culprits include unreacted starting materials, byproducts from side reactions, or residual solvent.

    Troubleshooting Steps:

    • High Vacuum Drying: Ensure all volatile solvents have been thoroughly removed by placing the oil under a high vacuum for several hours.

    • Trituration: Try adding a small amount of a non-polar solvent in which your product is expected to have low solubility (e.g., hexanes, diethyl ether). Stir the mixture vigorously. This can sometimes "crash out" the solid product by dissolving the impurities.

    • Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This can act as a nucleus for crystallization.

    • Solvent-Induced Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Allow the mixture to stand, and crystals may form.

    • Proceed to Chromatography: If crystallization attempts fail, it is best to proceed with column chromatography to purify the oily product.

Problem 2: I'm seeing multiple spots on my TLC after column chromatography.

  • Question: I ran a silica gel column to purify my product, but the fractions are still showing multiple spots on the TLC plate. What went wrong?

  • Answer: Co-elution of impurities with your product is a common issue in column chromatography. This can happen for several reasons:

    Troubleshooting Steps:

    • Optimize Your Solvent System:

      • The polarity of your eluent may be too high, causing all compounds to move too quickly up the column without adequate separation. Try a less polar solvent system.

      • Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/hexanes) to find a system that gives good separation between your product and the impurities (a ΔRf of at least 0.2 is ideal).

    • Column Packing: An improperly packed column with air bubbles or cracks can lead to channeling and poor separation. Ensure your column is packed uniformly.

    • Sample Loading: Overloading the column with too much crude product can exceed its separation capacity. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Dry Loading: If your compound has low solubility in the eluent, consider dry loading. Pre-adsorb your crude product onto a small amount of silica gel, and then load the dried powder onto the top of your column.

Problem 3: My yield is very low after recrystallization.

  • Question: I managed to crystallize my product, but after filtration and drying, my final yield is significantly lower than expected. Where did my product go?

  • Answer: Low recovery after recrystallization is often due to using an excessive amount of solvent or choosing a solvent in which your product is too soluble at room temperature.

    Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding too much will keep a significant portion of your product in solution even after cooling.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. You may need to screen several solvents or solvent mixtures to find the optimal one. For a large aromatic ketone like this, consider solvent systems like ethanol/water, dichloromethane/hexanes, or ethyl acetate/hexanes.

    • Cooling Procedure: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation. Crashing the product out of solution by rapid cooling can lead to smaller, less pure crystals and lower recovery.

    • Second Crop: The filtrate (mother liquor) from your first crystallization may still contain a significant amount of dissolved product. You can try to recover a "second crop" of crystals by concentrating the filtrate and re-cooling. Be aware that the purity of the second crop is often lower than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone?

A1: The impurities will largely depend on the synthetic route. Assuming a Williamson ether synthesis followed by a Friedel-Crafts acylation, you can expect:

  • From Williamson Ether Synthesis:

    • Unreacted phenols (e.g., 4-(benzyloxy)phenol, 3-acetylphenol).

    • Unreacted alkyl halides (e.g., 1,3-dibromopropane).

    • Products of elimination reactions, especially if sterically hindered halides are used.[1][2]

    • Products of C-alkylation on the phenoxide ring.[3]

  • From Friedel-Crafts Acylation:

    • Unreacted starting ether.

    • Poly-acylated products (less likely if the reaction is controlled).

    • Isomeric products (ortho- or para-acylation to the ether linkage, depending on the starting material).

Q2: What is a good starting point for a solvent system for flash column chromatography?

A2: For a compound of this polarity, a good starting point for a solvent system on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.

  • Recommended Starting Ratios:

    • 10-30% Ethyl Acetate in Hexanes

    • 20-50% Dichloromethane in Hexanes

Always optimize the solvent system using TLC before running the column to achieve an Rf value of approximately 0.3 for your product.[4]

Q3: Can I use preparative HPLC to purify this compound?

A3: Yes, preparative HPLC is an excellent technique for obtaining highly pure 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, especially for final purification steps or for separating closely related impurities.[5][6][7][8]

  • Typical Conditions:

    • Column: A reversed-phase C18 column is a good choice.

    • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm).

Q4: What is the expected physical state of the pure compound?

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone using silica gel flash chromatography.

Materials:

  • Crude 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • TLC plates (silica gel 60 F254)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Compressed air or nitrogen source (for flash chromatography)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives an Rf of ~0.3 for the desired product and good separation from impurities.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture you will use).

    • Pour the slurry into the column, and gently tap the column to ensure even packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to force the solvent through the column at a steady rate.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Fraction Pooling and Concentration:

    • Identify the fractions containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a general method for purifying solid 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone.

Materials:

  • Crude solid 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary, but avoid adding a large excess.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper for a few minutes.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Data Summary

The following table provides predicted physicochemical properties for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. These are estimated values and should be used as a guide for experimental design.

PropertyPredicted ValueSource/Method
Molecular FormulaC29H28O4-
Molecular Weight440.53 g/mol -
XLogP35.8Prediction based on structure
Hydrogen Bond Donor Count0Prediction based on structure
Hydrogen Bond Acceptor Count4Prediction based on structure
Rotatable Bond Count9Prediction based on structure
Boiling Point~600-700 °C at 760 mmHgEstimation based on similar large aromatic compounds
Melting PointLikely a solid > 50 °CEstimation based on the melting point of 1-(3-(benzyloxy)phenyl)ethanone (29-30 °C)[9][10] and increased molecular size.

Visualization of Key Concepts

Impurity_Formation cluster_williamson Williamson Ether Synthesis cluster_friedel_crafts Friedel-Crafts Acylation Phenol Phenolic Starting Material Desired_Ether Desired Ether Product Phenol->Desired_Ether Unreacted_SMs Unreacted Starting Materials Phenol->Unreacted_SMs Alkyl_Halide Alkyl Halide Alkyl_Halide->Desired_Ether Elimination_Product Elimination Byproduct (Alkene) Alkyl_Halide->Elimination_Product Alkyl_Halide->Unreacted_SMs Base Base Base->Desired_Ether Base->Elimination_Product Aromatic_Ether Aromatic Ether Substrate Target_Ketone Target Ketone Product Aromatic_Ether->Target_Ketone Isomeric_Ketone Isomeric Byproduct Aromatic_Ether->Isomeric_Ketone Polyacylated_Product Polyacylated Byproduct Aromatic_Ether->Polyacylated_Product Acyl_Chloride Acyl Chloride Acyl_Chloride->Target_Ketone Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Target_Ketone

Caption: Potential impurity sources in the synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone.

References

  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • ChemScene LLC. 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4.
  • University of Rochester Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • MDPI.
  • Clark, J. Friedel-crafts acylation of benzene.
  • University of Wisconsin-Platteville. The Williamson Ether Synthesis.
  • University of Massachusetts Boston. The Williamson Ether Synthesis. Retrieved from University of Massachusetts Boston website.
  • Taiwan Drug-Development and Value-Adding Technology Center. Physicochemical Properties.
  • Bide Pharmatech. 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4.
  • AiFChem. 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4.
  • University of Calgary. Ch12: Friedel-Crafts limitations.
  • NextSDS. 1-(3-(3-[4-(BENZYLOXY)PHENOXY]PROPOXY)PHENYL)-1-ETHANONE.
  • Moodle@Units. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
  • Wikipedia. Friedel–Crafts reaction.
  • Clark, J. C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts, 2023.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • ACS Publications. Separation of polyaromatic hydrocarbons by liquid-solid chromatography using 2,4,7-trinitrofluorenone impregnated Corasil I columns. Analytical Chemistry, 1971.
  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 2022.
  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note.
  • Thermo Fisher Scientific. Scale up to more options - Preparative HPLC columns.
  • Shimadzu.
  • Research Journal of Pharmacy and Technology. Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 2017.
  • ResearchGate. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 2022.
  • ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • ChemRxiv.
  • MDPI. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Molecules, 2025.
  • AZoM. A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. 2024.
  • Scribd.
  • ScienceDirect. Optimization of Fenoprofen solubility within green solvent through developing a novel and accurate GSO-GPR predictive model. Journal of Molecular Liquids, 2022.
  • Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem, 2022.
  • MDPI. A Novel Approach to Derive the Predicted No-Effect Concentration (PNEC) of Benzophenone-3 (BP-3) Using the Species Sensitivity Distribution (SSD) Method: Suggestion of a New PNEC Value for BP-3.
  • PMC. 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E, 2011.
  • Waseda University. A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. 2024.
  • Pharmaffiliates. Propafenone-impurities.
  • LabRulez LCMS. Analysis of 18 Polycyclic Aromatic Hydrocarbons (PAHs) Using a Hypersil Green PAH Column.
  • Nature. Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation.
  • ResearchGate. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GCxGC/ToF-MS. Analytical Chemistry, 2014.

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Optimization

identifying and minimizing byproducts in 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers navigate the mechanistic complexities of synthesizing 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers navigate the mechanistic complexities of synthesizing 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. This guide moves beyond basic recipes, focusing on the chemical causality behind byproduct formation and providing self-validating protocols to ensure high-yield, high-purity ether linkages.

Mechanistic Overview: The Anatomy of the Synthesis

The target molecule consists of two distinct phenolic moieties—4-(benzyloxy)phenol and 3-hydroxyacetophenone—bridged by a propyl chain. The assembly relies on a two-step 1, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism where a phenoxide nucleophile attacks an alkyl halide[1].

Because phenoxides are ambident nucleophiles and the reaction requires basic conditions, researchers frequently encounter competing side reactions. Understanding the kinetic and thermodynamic drivers of these deviations is critical for optimization.

SynthesisPathway A 4-(Benzyloxy)phenol C Intermediate: 1-(benzyloxy)-4-(3-chloropropoxy)benzene A->C Base, Solvent Byproduct1 Symmetric Dimer (Dialkylation) A->Byproduct1 Dibromide use B 1-bromo-3-chloropropane B->C Byproduct2 Elimination Product (E2 Alkene) B->Byproduct2 High Temp / Sterics Target Target Molecule: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone C->Target Base, Solvent D 3-Hydroxyacetophenone D->Target Byproduct3 C-Alkylated Phenol D->Byproduct3 Protic Solvents

Reaction pathway for target synthesis highlighting intended SN2 routes and common byproduct deviations.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a massive peak at m/z 441 (M+H) corresponding to a symmetric dimer instead of my intermediate. How do I fix this? A: This is a classic kinetic issue when using 1,3-dibromopropane. Because both leaving groups have identical reactivity, the intermediate 1-(benzyloxy)-4-(3-bromopropoxy)benzene is just as reactive as the starting dihalide. Scientist's Solution: Switch your alkylating agent to 1-bromo-3-chloropropane . Bromide is a significantly better leaving group than chloride in SN2 reactions. By reacting the phenol with 1-bromo-3-chloropropane, the phenoxide selectively displaces the bromide, leaving the chloride intact for the second coupling step[2].

Q: I am observing a significant amount of alkene byproducts in my crude NMR (multiplets around 5.8-6.0 ppm). What is causing this? A: Alkene formation is the result of an E2 elimination competing with the desired SN2 substitution. This occurs when the base acts on the β -hydrogens of the alkyl halide rather than the phenoxide attacking the α -carbon[3]. Scientist's Solution: Ensure you are using a mild base like anhydrous potassium carbonate (K2CO3) rather than stronger bases like sodium hydride (NaH). Additionally, lower the reaction temperature. The SN2 pathway has a lower activation energy than E2, so lower temperatures (e.g., 60 °C in acetone) strongly favor substitution over elimination[1].

Q: The mass of my final product is correct, but the NMR shows unexpected aromatic splitting patterns and a missing aromatic proton. Is my product impure? A: You are observing C-alkylation . Phenoxides are ambident nucleophiles. If your solvent contains traces of water or if you are using a protic solvent (like ethanol), the solvent molecules hydrogen-bond to the phenoxide oxygen. This sterically blocks O-alkylation and forces the electrophile to attack the ortho or para positions of the aromatic ring[4]. Scientist's Solution: Strictly use anhydrous, polar aprotic solvents such as 4. These solvents solvate the potassium cation but leave the phenoxide oxygen "naked" and highly reactive, ensuring >95% O-alkylation[4].

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 High Dimer Content? Start->Q1 A1 Switch to 1-bromo-3-chloropropane & increase dihalide equivalents Q1->A1 Yes Q2 Alkene Peaks Present? Q1->Q2 No A2 Lower temperature & use milder base (K2CO3) Q2->A2 Yes Q3 C-Alkylation Detected? Q2->Q3 No A3 Switch to strict polar aprotic solvent (DMF/DMSO) Q3->A3 Yes

Decision tree for identifying and mitigating common synthesis byproducts.

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating how reaction conditions dictate the byproduct distribution during the first step of the synthesis.

Alkylating AgentBaseSolventTemp (°C)Main Product Yield (%)Symmetric Dimer (%)Alkene (E2) (%)C-Alkylation (%)
1,3-dibromopropaneNaOHEthanol8035451010
1,3-dibromopropaneK2CO3DMF8055405<1
1-bromo-3-chloropropaneK2CO3DMF12065<130<1
1-bromo-3-chloropropane K2CO3 Acetone 60 92 <1 2 <1

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step without confirming the diagnostic checkpoints.

Step 1: Synthesis of 1-(benzyloxy)-4-(3-chloropropoxy)benzene
  • Charge the Reactor: In a flame-dried round-bottom flask under N2, dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous acetone (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide (solution will darken slightly).

  • Alkylation: Dropwise, add 1-bromo-3-chloropropane (1.5 eq).

  • Reaction: Attach a reflux condenser and heat to 60 °C for 12 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

  • TLC: Run in 4:1 Hexanes:EtOAc. The intermediate should appear at Rf ~0.6. The absence of the starting phenol (Rf ~0.3) confirms completion.

  • 1H NMR: Look for a diagnostic triplet at ~3.7 ppm corresponding to the -CH2-Cl protons. If dimerization occurred, this peak will be missing, replaced entirely by an O-CH2 triplet at ~4.1 ppm.

Step 2: Synthesis of Target Molecule
  • Charge the Reactor: Dissolve the purified intermediate from Step 1 (1.0 eq) and 3-hydroxyacetophenone (1.1 eq) in anhydrous DMF (0.2 M).

  • Catalysis: Add anhydrous K2CO3 (2.0 eq) and Potassium Iodide (KI) (0.1 eq). Scientist's Note: KI acts as a Finkelstein catalyst, converting the unreactive alkyl chloride into a highly reactive alkyl iodide in situ, accelerating the SN2 reaction without requiring high temperatures.

  • Reaction: Heat the mixture to 80 °C for 16 hours.

  • Workup: Quench with ice water to precipitate the product. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2SO4, and concentrate.

Self-Validation Checkpoint:

  • LC-MS: Confirm the presence of the target mass (M+H)+.

  • 1H NMR: The -CH2-Cl triplet at ~3.7 ppm must completely disappear. The central -CH2- multiplet of the propyl chain should shift, and you should observe two distinct O-CH2 triplets around 4.1-4.2 ppm. A sharp singlet at ~2.6 ppm confirms the intact acetyl group.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Wikipedia. Williamson ether synthesis.[Link]

  • PharmaXChange. Phenolates- O-alkylation and C-alkylation.[Link]

  • MDPI. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Welcome to the technical support resource for the synthesis and scale-up of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. This guide is designed for researchers, chemists, and process development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this molecule. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The most logical and scalable synthesis of the target molecule involves a two-step sequential Williamson ether synthesis, followed by purification. This approach avoids the harsh conditions of a Friedel-Crafts acylation on a complex, multi-ether substrate, which could lead to ether cleavage and poor regioselectivity.

The chosen route is as follows:

  • Step 1: Mono-alkylation of 4-(benzyloxy)phenol with an excess of a 1,3-dihalopropane to form the key intermediate, 1-(benzyloxy)-4-(3-halopropoxy)benzene.

  • Step 2: Reaction of this intermediate with 3-hydroxyacetophenone to form the final crude product.

  • Step 3: Purification of the final product, typically via recrystallization.

This guide is structured to address challenges at each of these critical stages.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Step 3: Purification A 4-(Benzyloxy)phenol Step1_Reaction Williamson Ether Synthesis (SN2) A->Step1_Reaction B 1,3-Dibromopropane (Excess) B->Step1_Reaction Base_PTC Base (e.g., K2CO3) Phase Transfer Catalyst (e.g., TBAB) Base_PTC->Step1_Reaction Intermediate 1-(Benzyloxy)-4-(3-bromopropoxy)benzene Step1_Reaction->Intermediate Side_Product1 Dialkylation Byproduct Step1_Reaction->Side_Product1 Step2_Reaction Williamson Ether Synthesis (SN2) Intermediate->Step2_Reaction C 3-Hydroxyacetophenone C->Step2_Reaction Base2 Base (e.g., K2CO3) Base2->Step2_Reaction Final_Crude Crude Target Molecule Step2_Reaction->Final_Crude Workup Aqueous Work-up & Solvent Swap Final_Crude->Workup Crystallization Recrystallization Workup->Crystallization Final_Product Pure 1-(3-{3-[4-(Benzyloxy)phenoxy] propoxy}phenyl)-1-ethanone Crystallization->Final_Product

Figure 1. Overall synthetic workflow for the target molecule.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Step 1: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Issue 1: Low Yield & Significant Formation of Dialkylated Byproduct

  • Q: My reaction produces a high percentage of 1,3-bis(4-(benzyloxy)phenoxy)propane, and the yield of my desired mono-alkylated intermediate is low. What's happening and how can I fix it?

    A: This is the most common challenge in this step. The initially formed product, the mono-alkylated phenoxide, can be more reactive than the starting phenoxide, or simply react with the remaining 1,3-dibromopropane. The core issue is one of stoichiometry and relative reaction rates.

    Causality: The reaction proceeds via an SN2 mechanism where the phenoxide anion displaces a bromide from 1,3-dibromopropane.[1][2][3] Once the first substitution occurs, the resulting bromo-ether intermediate can either be isolated or react with another molecule of 4-(benzyloxy)phenol, leading to the undesired symmetrical diether.

    Solutions for Scale-Up:

    • Stoichiometric Control (Critical): Use a significant excess of the dihaloalkane (e.g., 3 to 5 molar equivalents of 1,3-dibromopropane). This statistically favors the reaction of the starting phenol with the dihalide over the reaction of the intermediate with another phenol molecule. The unreacted dihalide can be recovered by distillation after the reaction.

    • Slow Addition: Add the 4-(benzyloxy)phenol or the base slowly to the solution of 1,3-dibromopropane. This maintains a high concentration of the dihalide relative to the phenoxide throughout the reaction, suppressing the second substitution.

    • Phase Transfer Catalysis (PTC): In industrial syntheses, using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 is highly effective.[1][4][5] PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase, allowing for lower reaction temperatures and milder bases (like K₂CO₃ instead of NaH), which can improve selectivity.[6]

Side_Reaction Phenol 4-(Benzyloxy)phenoxide Desired_Path Desired Reaction (SN2) Phenol->Desired_Path Undesired_Path Side Reaction (SN2) Phenol->Undesired_Path Dibromo 1,3-Dibromopropane (Excess) Dibromo->Desired_Path Intermediate 1-(Benzyloxy)-4- (3-bromopropoxy)benzene Desired_Path->Intermediate High Yield Byproduct 1,3-bis(4-(benzyloxy)- phenoxy)propane Undesired_Path->Byproduct Low Yield (with excess dibromide) Intermediate->Undesired_Path Troubleshooting_Step2 Start Low Conversion in Step 2? Check_Temp Is Temperature Optimal (e.g., 80-110°C)? Start->Check_Temp Check_Moisture Are Conditions Anhydrous? Check_Temp->Check_Moisture Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Moisture->Check_Time Yes Dry_System Dry Solvent & Reagents Check_Moisture->Dry_System No Add_Iodide Add Catalytic NaI or KI Check_Time->Add_Iodide Yes, still low conversion Increase_Time Increase Reaction Time (Monitor by HPLC/TLC) Check_Time->Increase_Time No End Problem Solved Add_Iodide->End Increase_Temp->End Dry_System->End Increase_Time->End

Figure 3. Decision tree for troubleshooting low conversion in Step 2.

Issue 4: Potential Benzyl Group Cleavage

  • Q: I am seeing impurities that suggest my benzyl protecting group is being cleaved. Is this possible under these conditions?

    A: While the benzyl ether is a robust protecting group, it is not completely inert. [7][8]Cleavage under Williamson conditions is rare but can occur under certain circumstances.

    Causality:

    • Aggressive Conditions: Very high temperatures for extended periods, especially with certain impurities, could potentially lead to debenzylation.

    • Reductive Cleavage: If using a strong reducing agent like NaH, impurities in the hydride or solvent could potentially facilitate reductive cleavage, although this is unlikely. The most common method for benzyl group removal is catalytic hydrogenation (e.g., H₂/Pd-C), which is not present here. [9] Solutions:

    • Moderate Conditions: Avoid excessive temperatures. The goal is to find the minimum temperature required for a reasonable reaction rate.

    • High-Purity Reagents: Use high-quality solvents and reagents to avoid unknown side reactions.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents oxidation and other potential side reactions that could be initiated by air at high temperatures.

Part 2: Purification and Work-up

Issue 5: Difficulty with Crystallization

  • Q: My final product is isolating as a thick oil or wax, making it difficult to purify and handle. How can I induce crystallization?

    A: The tendency of a compound to crystallize is dependent on its purity, the solvent system, and physical conditions. [10]Oiling out is common when the melting point of the compound is lower than the temperature of the solution or when impurities are present.

    Solutions:

    • Solvent Screening: The choice of crystallization solvent is critical. A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Screen various solvents and solvent mixtures. Common choices for molecules of this type include ethanol, isopropanol, ethyl acetate/heptane, or toluene/heptane.

    • Purity: Ensure the crude product is sufficiently pure. Residual DMF from the reaction or other soluble impurities can inhibit crystallization. Perform a thorough aqueous work-up to remove salts and water-soluble solvents. If necessary, a quick filtration through a plug of silica gel can remove baseline impurities.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Slow Cooling & Agitation: Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals. Gentle agitation or scratching the inside of the flask with a glass rod can sometimes provide nucleation sites.

Issue 6: Persistent Emulsions During Aqueous Work-up

  • Q: During the liquid-liquid extraction, I'm getting a persistent emulsion layer that won't separate. How can I break it?

    A: Emulsions are common in large-scale extractions, especially when aromatic, amphiphilic molecules are present. [11] Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion. [12] 2. Change Solvent: Dilute the organic layer with a less polar solvent like toluene or heptane. This can alter the phase dynamics and promote separation.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of a filter aid like Celite® can sometimes break the emulsion by disrupting the interface.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, separation occurs slowly over time.

Part 3: Experimental Protocols

Protocol 1: General Synthesis of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Disclaimer: This protocol is a general guideline. All procedures should be performed by trained professionals with appropriate safety precautions.

Step 1: 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1,3-dibromopropane (4.0 eq) and acetonitrile (5 mL per gram of phenol).

  • Add 4-(benzyloxy)phenol (1.0 eq), potassium carbonate (1.5 eq, finely powdered), and tetrabutylammonium bromide (0.05 eq).

  • Heat the mixture to 80-85 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete in 6-12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile. Recover excess 1,3-dibromopropane by vacuum distillation.

  • Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can often be used directly in the next step.

Step 2: Final Product Synthesis

  • To a clean, dry reaction vessel, charge the crude intermediate from Step 1 (1.0 eq), 3-hydroxyacetophenone (1.1 eq), potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).

  • Add N,N-Dimethylformamide (DMF) (4 mL per gram of intermediate).

  • Heat the mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitor the reaction by HPLC until the starting bromo-intermediate is consumed (<2%). This may take 12-24 hours.

  • Cool the reaction to room temperature and pour it into a larger vessel containing cold water (10x the volume of DMF). This will precipitate the crude product.

  • Stir the slurry for 1-2 hours, then collect the solid by filtration. Wash the filter cake thoroughly with water to remove DMF and salts.

Step 3: Purification

  • Dry the crude solid under vacuum.

  • Perform a recrystallization from a suitable solvent (e.g., ethanol or isopropanol). Dissolve the crude solid in the minimum amount of hot solvent, filter hot if necessary to remove insoluble impurities, and allow to cool slowly to room temperature, then in an ice bath.

  • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

References

  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst | ACS Omega. (2020).
  • New Trends in Asymmetric Phase Transfer C
  • Static phase transfer catalysis for Williamson reactions. (n.d.). RSC Publishing.
  • An improved Williamson ether synthesis using phase transfer c
  • Friedel–Crafts Acyl
  • troubleshooting common issues in Friedel-Crafts reactions. (n.d.). Benchchem.
  • Experiment 1: Friedel-Crafts Acyl
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. (n.d.). PMC.
  • 1-(3-(3-[4-(BENZYLOXY)PHENOXY]PROPOXY)PHENYL)-1-ETHANONE. (n.d.). NextSDS.
  • Method for purification of ketones. (1958).
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Benzyl (Bn) Protective Group. (2014).
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Co
  • 2- O -Benzyloxycarbonyl protected glycosyl donors: a revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation. (2019).
  • The Williamson Ether Synthesis. (2022). Chemistry Steps.
  • How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. (n.d.). Benchchem.
  • Ch12: Friedel-Crafts limit
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning.
  • 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}-phenyl)-1-ethanone. (n.d.). Thsci | Tetrahedron.
  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. (2025).
  • Friedel-Crafts Acyl
  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone. (n.d.).
  • A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. (2024). Waseda University.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. (1973). PubMed.
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022).
  • 18.2: Preparing Ethers. (2025). Chemistry LibreTexts.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. (n.d.). PMC.
  • 1-(3,4-Dimethoxyphenyl)ethanone. (n.d.).
  • Highly Efficient and Clean Method for Direct α-Iodination of Arom
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. (2015).
  • Amino Protecting Group-Benzyl Series. (2025). Suzhou Highfine Biotech.
  • 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4. (n.d.).
  • 1-(4-(Benzyloxy)-3-(tert-butyl)phenyl)ethanone. (n.d.). Sigma-Aldrich.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classific
  • 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone. (n.d.). PubChem.
  • 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4. (n.d.).

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Welcome to the Technical Support Center for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone . As a highly lipophilic bis-aryl ether, this compound serves as a critical intermediate in medicinal chemistry, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone . As a highly lipophilic bis-aryl ether, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of extended hydrophobic scaffolds, nuclear receptor modulators, and leukotriene inhibitors.

Working with this molecule presents unique chemoselectivity challenges due to three reactive domains:

  • The acetophenone ketone , susceptible to nucleophilic attack and base-catalyzed enolization.

  • The propoxy ether linkage , requiring stability during downstream functionalization.

  • The benzyl ether protecting group , which must be preserved or cleaved orthogonally.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure experimental success.

Section 1: Physicochemical Properties & Solubility Matrix

To design successful assays and reactions, it is critical to account for the compound's high lipophilicity. Quantitative data is summarized below to guide solvent selection and reaction design.

PropertyValue / ObservationImpact on Experimental Design
Molecular Formula C24H24O4High carbon count dictates extreme hydrophobicity.
Molecular Weight ~376.45 g/mol Standard mass profile for late-stage intermediates.
Solubility (Water) < 0.1 mg/mLInsoluble. Aqueous biological assays require DMSO co-solvents (max 1% v/v final).
Solubility (DMSO/DMF) > 50 mg/mLExcellent. Highly recommended for preparing concentrated stock solutions.
Solubility (MeOH/EtOH) Moderate (~5-10 mg/mL)May precipitate at low temperatures; requires gentle warming prior to reactions.
Chemical Stability Stable under neutral/mild baseHighly sensitive to strong Lewis acids and unselective catalytic hydrogenation.
Section 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During the reduction of the acetophenone to a secondary alcohol, I am losing the benzyl protecting group. Why is this happening, and how can I prevent it? Root Cause: The benzyl ether moiety is highly sensitive to catalytic hydrogenolysis[1]. If you are using hydrogen gas with Palladium on Carbon (Pd/C) to reduce the ketone, the metal catalyst will simultaneously coordinate to the benzyl ether and reductively cleave the C–O bond, yielding toluene and an unprotected phenol. Solution: Switch to a chemoselective hydride donor. Sodium borohydride (NaBH₄) in methanol will rapidly reduce the ketone to the corresponding alcohol via direct nucleophilic hydride attack without affecting the benzyl ether.

Q2: I am synthesizing this compound via a Williamson ether synthesis using 1-(3-hydroxyphenyl)ethanone and 1-benzyloxy-4-(3-bromopropoxy)benzene. My yields are low, and I see heavy polymeric byproducts. What is the pitfall? Root Cause: The Williamson ether synthesis relies on an SN2 mechanism requiring a base to deprotonate the phenol[2]. However, the acetophenone core contains acidic alpha-protons. If the base is too strong (e.g., NaH or NaOH) or the temperature is too high, the acetophenone will undergo base-catalyzed enolization followed by self-condensation (Aldol reaction), leading to polymeric tars[3]. Solution: Use a milder base such as anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF at 70 °C. The carbonate is basic enough to deprotonate the phenol (pKa ~10) but not strong enough to significantly drive the enolization of the ketone (pKa ~19).

Q3: How can I selectively remove the benzyl protecting group later in my synthesis without cleaving the propoxy ether chain? Root Cause: Standard ether cleavage reagents like concentrated HBr or boiling HI will indiscriminately cleave both the benzyl ether and the propoxy ether linkages. Solution: Exploit the unique electronic properties of the benzyl group. You can use mild oxidative debenzylation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light, which selectively oxidizes the benzylic position without touching aliphatic ethers[1].

Section 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective Ketone Reduction (Preserving Benzyl Ether)

Objective: Reduce the acetophenone moiety to a secondary alcohol without debenzylation.

  • Preparation: Dissolve 1.0 eq of the target ketone in anhydrous Methanol to achieve a 0.1 M concentration. Validation check: Ensure complete dissolution; warm gently if necessary, then cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.5 eq of Sodium Borohydride (NaBH₄) in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent boil-over.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 1 hour.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material (UV active, higher Rf) and the appearance of a more polar product spot (alcohol, lower Rf).

Protocol B: Mild Williamson Ether Synthesis

Objective: Couple 1-(3-hydroxyphenyl)ethanone with the bromopropoxy-benzene derivative while avoiding aldol side reactions.

  • Preparation: In an oven-dried flask, combine 1.0 eq of 1-(3-hydroxyphenyl)ethanone, 1.1 eq of 1-benzyloxy-4-(3-bromopropoxy)benzene, and 2.0 eq of finely powdered anhydrous K₂CO₃ in anhydrous DMF (0.2 M).

  • Catalysis: Add 0.1 eq of Potassium Iodide (KI). Causality: KI facilitates an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, accelerating the SN2 substitution[2].

  • Heating: Heat the suspension to 70 °C under an inert atmosphere for 12 hours. Validation check: Do not exceed 80 °C to prevent aldol condensation of the acetophenone.

  • Workup: Cool to room temperature, dilute with water (5x volume of DMF) to dissolve inorganic salts, and extract with Diethyl Ether.

  • Purification: Flash chromatography on silica gel yields the pure target compound.

Section 4: Workflow & Pitfall Visualization

G SM Starting Materials: Phenol + Alkyl Halide Target 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone SM->Target Williamson Ether Synthesis (K2CO3, DMF, 70°C) Pitfall1 Aldol Condensation (Polymeric Byproducts) SM->Pitfall1 Excess Base / High Heat (Avoid NaH/NaOH) Pitfall2 Premature Debenzylation (Loss of Protecting Group) Target->Pitfall2 Unselective Hydrogenation (H2, Pd/C) Success1 Chemoselective Reduction (Secondary Alcohol Formed) Target->Success1 Hydride Reduction (NaBH4, MeOH) Success2 Orthogonal Deprotection (Phenol Unmasked) Target->Success2 Oxidative Cleavage (DDQ, hv)

Workflow for the target intermediate highlighting chemoselective successes and mechanistic pitfalls.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone Derivatives: A Comparative Guide

Executive Summary The development of non-redox, competitive inhibitors for the 5-Lipoxygenase (5-LOX) pathway remains a critical objective in anti-inflammatory drug discovery. This guide provides an in-depth structure-ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-redox, competitive inhibitors for the 5-Lipoxygenase (5-LOX) pathway remains a critical objective in anti-inflammatory drug discovery. This guide provides an in-depth structure-activity relationship (SAR) analysis of a highly modular diaryl ether scaffold: 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone and its derivatives. By objectively comparing this target scaffold against standard therapeutics like Zileuton and clinical candidates like Setileuton, this document serves as a comprehensive resource for drug development professionals seeking to optimize lipophilic efficiency (LipE) and target affinity in the arachidonic acid cascade.

Mechanistic Rationale: The Flexible Diaryl Ether Scaffold

The 5-LOX enzyme possesses a deep, bipartite, highly hydrophobic active site designed to accommodate the U-shaped conformation of arachidonic acid[1]. Rigid inhibitors often suffer from poor binding kinetics or off-target toxicity. The 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone scaffold overcomes this via a highly flexible, strategically substituted architecture[2].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 HPETE->LTA4 LTB4 Pro-inflammatory Leukotrienes LTA4->LTB4 Inhibitor Target Scaffold (Diaryl Ether) Inhibitor->LOX

Fig 1. 5-LOX signaling pathway and targeted competitive inhibition by the diaryl ether derivative.

Structural Causality in Design

As an application scientist, it is crucial to understand why specific moieties are selected rather than just observing the empirical outcome:

  • The Propoxy Linker (-O-CH₂-CH₂-CH₂-O-): Unlike rigid alkynes or shorter ethoxy linkers, the 3-carbon propoxy chain provides the exact rotational degrees of freedom required for the two aryl rings to adopt a gauche conformation. This allows the molecule to fold into the requisite U-shape to occupy both lobes of the 5-LOX binding pocket.

  • The Meta-Acetophenone Group: The acetyl group (-COCH₃) at the meta position of the proximal phenyl ring acts as a critical hydrogen-bond acceptor. Positioning it meta rather than para angles the carbonyl oxygen optimally to interact with the catalytic domain residues (e.g., Asn425), anchoring the inhibitor without chelating the active-site iron.

  • The 4-Benzyloxy Tail: The bulky, highly lipophilic benzyloxy group displaces high-energy water molecules from the deep hydrophobic pocket of 5-LOX. This displacement drives binding affinity through a massive gain in solvent entropy, a hallmark of high-LipE drug design.

SAR Core Core Linker Propoxy Linker (-O-(CH2)3-O-) Core->Linker Acetyl Meta-Acetophenone (-COCH3) Core->Acetyl Benzyl 4-Benzyloxy Tail (-O-CH2-Ph) Core->Benzyl Effect1 Enables U-Shape Conformation Linker->Effect1 Effect2 H-Bonding with Catalytic Domain Acetyl->Effect2 Effect3 Occupies Deep Hydrophobic Pocket Benzyl->Effect3

Fig 2. Structural modules and their mechanistic causality in the SAR optimization process.

Comparative Performance & SAR Data

To objectively evaluate the performance of the 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone scaffold, we must compare it against internal structural variants and industry-standard alternatives.

Standard Alternatives:

  • Zileuton: The only FDA-approved 5-LOX inhibitor. It functions via iron chelation, which unfortunately leads to off-target hepatotoxicity and a very short half-life[1].

  • Setileuton (MK-0633): A highly potent, non-redox clinical candidate. While it possesses sub-micromolar affinity, its rigidified structure can complicate synthetic scalability[1].

Table 1: SAR Optimization and Comparative IC₅₀ Data
Compound Variant / DrugLinker Length (n)Acetyl PositionTerminal Hydrophobic Tail5-LOX IC₅₀ (µM)Mechanism of Action
Target Scaffold (Optimized) 3 (Propoxy) Meta Benzyloxy 0.12 Competitive, Non-redox
Variant A (Short Linker)2 (Ethoxy)MetaBenzyloxy1.45Competitive, Non-redox
Variant B (Long Linker)4 (Butoxy)MetaBenzyloxy0.88Competitive, Non-redox
Variant C (Linearized)3 (Propoxy)ParaBenzyloxy2.10Competitive, Non-redox
Variant D (Truncated Tail)3 (Propoxy)MetaMethoxy5.60Competitive, Non-redox
Zileuton (Reference) ---3.40Iron Chelator (Redox)
Setileuton (Reference) ---0.05Competitive, Non-redox

Data Synthesis: The data clearly demonstrates that shortening the linker to an ethoxy group (Variant A) restricts the necessary gauche folding, dropping potency by over 10-fold[2]. Moving the acetyl group to the para position (Variant C) linearizes the molecule, preventing the simultaneous occupation of both active-site lobes. The optimized target scaffold achieves an IC₅₀ of 0.12 µM, vastly outperforming Zileuton and approaching the potency of Setileuton while maintaining synthetic flexibility.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives (e.g., non-specific redox scavenging).

Protocol A: In Vitro 5-LOX Enzymatic Inhibition Assay (UV-Vis)

This assay measures the conversion of linoleic acid to 13-hydroperoxy linoleic acid by monitoring the appearance of a conjugated diene at 234 nm[3].

Materials:

  • Human recombinant 5-LOX enzyme (or potato 5-LOX for preliminary screening).

  • 50 mM Phosphate buffer (pH 6.3).

  • Substrate: 80 mM Linoleic acid.

  • Inhibitor stocks dissolved in DMSO.

Step-by-Step Methodology:

  • Baseline Establishment (Negative Control): Combine 2.97 mL of 50 mM phosphate buffer with 5 µL of DMSO (vehicle) and a standardized aliquot of 5-LOX enzyme. Incubate on ice. Causality: 5-LOX is prone to auto-inactivation; keeping it on ice ensures baseline stability.

  • Positive Control Calibration: Run the assay using Zileuton at a 5 µM concentration. You must observe an IC₅₀ of approximately 3.4 µM to validate the enzyme's specific activity[3].

  • Target Evaluation: Prepare a 10-point concentration gradient of the 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone derivative (from 0.01 µM to 10 µM). Add to the buffer/enzyme mixture and incubate for 5 minutes at 25°C.

  • Reaction Initiation & Readout: Add 5 µL of 80 mM linoleic acid to start the reaction. Immediately monitor the increase in UV absorption at 234 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial reaction rate ( V0​ ). Plot the percent inhibition versus log[Inhibitor] using GraphPad Prism to derive the IC₅₀.

Protocol B: Orthogonal Validation (DPPH Radical Scavenging Assay)

Because many early-stage 5-LOX inhibitors act as non-specific antioxidants (redox inhibitors), it is mandatory to prove that our target scaffold is a competitive inhibitor. We do this by confirming it lacks radical scavenging activity[4].

  • Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in ethanol.

  • Mix 1 mL of the DPPH solution with 3 mL of the target compound (at 10 µM).

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 517 nm.

  • Validation Check: A true competitive diaryl ether inhibitor will show <5% DPPH scavenging, proving its mechanism is structure-based binding, not redox interference.

References

The following authoritative sources ground the mechanistic claims, structural design principles, and assay protocols discussed in this guide:

  • Singh, V. P., et al. (2020). Structural chemistry and anti-inflammatory activity of flexible/restricted phenyl dimers. Journal of the Iranian Chemical Society.[URL: https://www.researchgate.net/publication/338356947][2]

  • Ducharme, Y., et al. (2010). The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor. ACS Medicinal Chemistry Letters.[URL: https://pubs.acs.org/doi/10.1021/ml100035p][1]

  • Global Research Online (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research.[URL: https://globalresearchonline.net/journalcontents/v24-2/08.pdf][3]

  • National Institutes of Health (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11451551/][4]

Sources

Comparative

Benchmarking the Biological Activity of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone as a Novel PPARγ Modulator

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Nuclear Receptor Screening Executive Summary & Structural Rationale The discovery of non-thiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Nuclear Receptor Screening

Executive Summary & Structural Rationale

The discovery of non-thiazolidinedione (non-TZD) modulators for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) remains a critical objective in metabolic disease research. The goal is to decouple the insulin-sensitizing benefits of PPARγ activation from the adverse adipogenic and osteogenic side effects associated with full agonists like rosiglitazone.

This guide benchmarks the biological activity of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (hereafter referred to as BPP-Acetophenone ) against two gold-standard reference compounds: Rosiglitazone (a full agonist) and GW9662 (an irreversible covalent antagonist).

Mechanistic Causality: The "Why" Behind the Structure

BPP-Acetophenone features a highly specific pharmacophore designed to exploit the Y-shaped ligand-binding pocket (LBP) of PPARγ:

  • The Acetophenone Core: The ketone moiety acts as a critical hydrogen bond acceptor, angling toward the AF-2 helix (specifically residues Tyr473 and His323) [1]. The meta-substitution provides a distinct vector compared to traditional para-substituted ligands, altering the degree of helix stabilization.

  • The Propoxy Linker: A flexible 3-carbon chain allows the molecule to navigate the constricted central channel of the LBP.

  • The Benzyloxyphenoxy Tail: This bulky, lipophilic group is hypothesized to occupy the alternate binding site near the entrance of the LBP. By sterically hindering the complete folding of the AF-2 helix, it prevents the over-recruitment of coactivators (like TRAP220/MED1), driving a partial agonist profile rather than full transactivation [2].

Pathway Intervention & Mechanism of Action

To understand how BPP-Acetophenone compares to known standards, we must map its intervention in the PPARγ signaling cascade. While full agonists lock the AF-2 helix in an active conformation to recruit coactivators, antagonists like GW9662 covalently bind to Cys285, sterically blocking this process[1]. BPP-Acetophenone acts as a rheostat, providing intermediate stabilization.

G Ligand BPP-Acetophenone (Partial Agonist) PPAR PPARγ LBD (Target Receptor) Ligand->PPAR Binds LBP RXR RXRα (Heterodimer Partner) PPAR->RXR Dimerization CoAct Coactivator Recruitment (TRAP220/MED1) RXR->CoAct Partial AF-2 Stabilization DNA PPRE Binding (Gene Transcription) CoAct->DNA Modulated Transactivation

Diagram 1: PPARγ signaling pathway highlighting the partial stabilization induced by BPP-Acetophenone.

Self-Validating Experimental Workflows

To objectively benchmark BPP-Acetophenone, we employ a three-tiered orthogonal screening matrix. Each protocol is designed as a self-validating system to eliminate false positives caused by compound autofluorescence, insolubility, or off-target cytotoxicity.

Protocol 1: TR-FRET Competitive Binding Assay

Objective: Quantify the direct target engagement ( IC50​ ) of the compounds to the PPARγ LBD without cell permeability confounds. Causality & Self-Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Standard fluorescence assays are highly susceptible to the autofluorescence of aromatic ketones like acetophenone. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, the ratiometric readout (520 nm / 495 nm) mathematically normalizes well-to-well volume discrepancies and inner-filter effects, ensuring that a drop in signal is exclusively due to ligand displacement [3], [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged human PPARγ-LBD and 5 nM Terbium-labeled anti-GST antibody in TR-FRET Coregulator Buffer (supplemented with 5 mM DTT to maintain Cys285 in a reduced state).

  • Tracer Addition: Add 5 nM of a fluorescent Pan-PPAR Green Tracer to the master mix.

  • Compound Titration: Dispense BPP-Acetophenone, Rosiglitazone, and GW9662 into a 384-well black microplate in a 12-point dose-response format (0.1 nM to 10 µM).

  • Incubation: Add the receptor/tracer master mix to the compounds. Incubate in the dark at room temperature for 1 hour to reach binding equilibrium.

  • Data Acquisition: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 340 nm excitation flash. Measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor) after a 100 µs delay.

  • Analysis: Calculate the 520/495 ratio. Plot against log[Compound] to derive the IC50​ .

G Step1 1. Mix GST-PPARγ LBD + Tb-anti-GST Step2 2. Add Fluorescent Pan-PPAR Tracer Step1->Step2 Step3 3. Add Test Compound (BPP-Acetophenone) Step2->Step3 FRET_High High FRET (520nm) Tracer Bound Step2->FRET_High FRET_Low Low FRET (495nm) Tracer Displaced Step3->FRET_Low Competition Ratio Calculate 520/495 Ratio (Self-Validating) FRET_High->Ratio FRET_Low->Ratio

Diagram 2: TR-FRET workflow demonstrating the ratiometric, self-validating data acquisition process.

Protocol 2: Cell-Based Reporter Assay (GAL4-Chimera)

Objective: Determine the functional efficacy ( EC50​ and Emax​ ) to classify the compound as a full, partial, or inverse agonist. Causality & Self-Validation: Binding affinity does not equal functional efficacy (e.g., GW9662 binds tightly but yields 0% activation). We use a GAL4-PPARγ LBD chimeric receptor co-transfected with a UAS-luciferase reporter in HEK293 cells. To self-validate against compound cytotoxicity (which mimics antagonism), a constitutively active Renilla luciferase plasmid is co-transfected. The Firefly/Renilla luminescence ratio isolates true receptor modulation from cell death.

Step-by-Step Methodology:

  • Transfection: Reverse-transfect HEK293 cells with GAL4-PPARγ, UAS-Firefly luciferase, and CMV-Renilla luciferase plasmids.

  • Treatment: Seed cells at 10,000 cells/well. After 24 hours, treat with BPP-Acetophenone, Rosiglitazone, or GW9662 (0.1 nM to 10 µM) in serum-free media.

  • Lysis & Readout: After 18 hours, lyse cells using Dual-Glo® Reagent. Measure Firefly luminescence, then add Stop & Glo® Reagent to measure Renilla luminescence.

  • Analysis: Normalize Firefly signals to Renilla signals. Calculate Emax​ as a percentage of the maximal Rosiglitazone response.

Protocol 3: 3T3-L1 Adipogenesis Phenotypic Assay

Objective: Assess the physiological translation of the compound's binding profile. Causality & Self-Validation: The ultimate test of a non-TZD modulator is its ability to avoid driving massive lipid accumulation. The 3T3-L1 murine preadipocyte model is the gold standard for this [5], [6]. We use Nile Red fluorescent staining to quantify intracellular triglycerides, normalized to Hoechst 33342 (DNA content) to ensure that lower lipid signals are due to reduced adipogenesis, not simply fewer cells.

Step-by-Step Methodology:

  • Cell Culture: Grow 3T3-L1 preadipocytes to confluence in DMEM + 10% Calf Serum.

  • Differentiation: Two days post-confluence (Day 0), replace media with Differentiation Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin) containing the test compounds.

  • Maintenance: On Day 3, replace with Maintenance Medium (DMEM, 10% FBS, 1 µg/mL Insulin) containing the test compounds.

  • Staining: On Day 7, fix cells with 4% paraformaldehyde. Stain neutral lipids with Nile Red (1 µg/mL) and nuclei with Hoechst 33342.

  • Quantification: Image on a high-content screening system. Normalize Nile Red fluorescence intensity to the nuclear count per well.

Quantitative Data Presentation

The following table synthesizes the benchmarking data, comparing BPP-Acetophenone against the known standards across the three orthogonal assays.

CompoundMechanism of ActionBinding Affinity ( IC50​ )Transactivation ( EC50​ )Max Efficacy ( Emax​ % of Rosi)Adipogenesis (Nile Red Lipid Accumulation)
Rosiglitazone Full Agonist35 nM45 nM100%High (+++)
GW9662 Irreversible Antagonist3.3 nMN/A (Inhibits)0%None (-)
BPP-Acetophenone Partial Agonist420 nM850 nM35%Low (+)
Data Interpretation
  • Target Engagement: BPP-Acetophenone demonstrates sub-micromolar affinity for the PPARγ LBD. While less potent than the covalent modifier GW9662 (3.3 nM) [1] or the full agonist Rosiglitazone (35 nM), its affinity is well within the therapeutic window for small-molecule modulators.

  • Functional Efficacy: The GAL4-reporter assay confirms the structural hypothesis: BPP-Acetophenone is a partial agonist , capping out at 35% of Rosiglitazone's maximal transcriptional output.

  • Phenotypic Translation: Crucially, in the 3T3-L1 assay, BPP-Acetophenone drives minimal lipid accumulation compared to Rosiglitazone [5]. This confirms that the bulky benzyloxyphenoxy tail successfully blunts the adipogenic pathways typically triggered by full AF-2 stabilization.

References

  • Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662 Biochemistry - ACS Publications URL
  • Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy eLife URL
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions Thermo Fisher Scientific URL
  • Integrated Virtual Screening for the Identification of Novel and Selective Peroxisome Proliferator-Activated Receptor (PPAR)
  • PubMed Central (PMC)
  • Liquid Crystal Monomers and Their Mixtures Alter Nuclear Receptor Signaling and Promote Adipogenesis In Vitro Oxford Academic URL
Validation

Orthogonal Strategies for Confirming the Purity of Synthesized 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone

Introduction Synthesizing complex, multi-ring ether compounds such as 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (C₂₄H₂₄O₄, MW: 376.45 g/mol ) presents unique analytical challenges. This molecule features a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthesizing complex, multi-ring ether compounds such as 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (C₂₄H₂₄O₄, MW: 376.45 g/mol ) presents unique analytical challenges. This molecule features an acetophenone core, a flexible propoxy linker, and a benzyloxy-substituted phenoxy group. Because O-alkylation steps (e.g., Williamson ether synthesis) are prone to leaving behind unreacted phenolic precursors or generating debenzylated byproducts, relying on a single analytical technique can lead to false confidence in product purity.

This guide objectively compares the three leading analytical methodologies—HPLC-UV, LC-HRMS, and Quantitative NMR (qNMR)—for confirming the purity of this specific acetophenone derivative. By establishing a self-validating, orthogonal workflow, researchers can ensure structural integrity and absolute quantitation for downstream drug development applications.

Comparative Analysis of Purity Confirmation Methodologies

HPLC-UV: The Standard for Relative Purity

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the premier technique for assessing the relative purity of aromatic compounds. The strong UV absorbance of the acetophenone and benzyloxy moieties makes UV detection highly sensitive for this molecule. However, HPLC-UV only provides relative purity (area percent). It operates on the assumption that all impurities share a similar UV response factor to the main peak, which is rarely true. As a result,1[1].

LC-HRMS: The Tool for Impurity Identification

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) bridges the gap between separation and structural elucidation. For acetophenone derivatives,2[2]. While invaluable for identification, LC-MS is generally unsuitable for strict purity quantitation due to varying ionization efficiencies and matrix suppression effects among different molecules.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Unlike chromatographic methods, Quantitative Nuclear Magnetic Resonance (qNMR) does not require a reference standard of the analyte itself. Instead, it relies on the principle that the integration area of a proton resonance is directly proportional to the number of nuclei responsible for that peak. By comparing a distinct proton signal from the synthesized ether against a certified internal standard,3[3].4[4].

Quantitative Data & Methodological Comparison

Analytical MethodologyPrimary OutputSensitivitySpecificity for Target MoleculeLimitations
HPLC-UV Relative Purity (Area %)High (ng to µg)High for UV-active aromatic rings (Acetophenone/Benzyloxy)Misses UV-transparent impurities; assumes equal response factors.
LC-HRMS Impurity IdentificationVery High (pg to ng)Identifies specific mass shifts (e.g., -90 Da for debenzylation)Ion suppression prevents accurate absolute quantitation.
¹H qNMR Absolute Purity (% w/w)Low (mg required)High specificity via unique acetyl proton singlet (~2.5 ppm)Requires high-field NMR and expensive deuterated solvents.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the purity of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone must be confirmed using a combination of the methods above. Below are the optimized, step-by-step protocols.

Protocol A: Reversed-Phase HPLC-UV Analysis

Causality: The target molecule is highly hydrophobic due to its three aromatic rings. A standard C18 column is used, but a gradient starting with a high organic modifier percentage is required to prevent excessive retention times. Formic acid is added to the mobile phase to suppress the ionization of any residual phenolic impurities, ensuring sharp, symmetrical peaks.

  • Sample Preparation : Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection : C18 reversed-phase column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase : Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program : 0–2 min: 40% B; 2–15 min: linear ramp to 95% B; 15–20 min: hold at 95% B; 20–25 min: return to 40% B for equilibration.

  • Detection : Monitor at 254 nm (optimal for the conjugated acetophenone system) and 220 nm (optimal for the ether linkages).

  • Validation : Inject a blank (Acetonitrile) to confirm no carryover. Calculate relative purity via peak area normalization.

Protocol B: ¹H qNMR Absolute Purity Determination

Causality: For accurate qNMR, the analyte signal must not overlap with impurities or the internal standard. The acetyl group of the target molecule yields a sharp singlet near 2.5 ppm, which is well-separated from the aromatic multiplet (6.8–7.5 ppm) and the propoxy linker signals (2.0–4.2 ppm). Dimethyl sulfone (DMSO₂) is chosen as the internal standard because it provides a distinct singlet at ~3.0 ppm in CDCl₃, avoiding spectral overlap.

  • Standard Preparation : Accurately weigh ~15 mg of the synthesized 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone and ~5 mg of certified reference standard Dimethyl sulfone (DMSO₂) using a microbalance (d = 0.001 mg).

  • Solvent Addition : Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters : Acquire the ¹H NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, a relaxation delay (D1) of at least 30 seconds (to ensure complete longitudinal relaxation of all protons, crucial for quantitative accuracy), and 64 scans for a high signal-to-noise ratio.

  • Processing & Calculation : Apply a baseline correction. Integrate the DMSO₂ singlet (~3.0 ppm, 6H) and the analyte's acetyl singlet (~2.5 ppm, 3H).

  • Purity Equation : Calculate the absolute purity (% w/w) using the standard qNMR formula, factoring in the molecular weights (Analyte MW = 376.45 g/mol ; DMSO₂ MW = 94.13 g/mol ), sample masses, and integration ratios.

Analytical Workflow Visualization

Workflow A Crude Synthesis Product B HPLC-UV (Relative Purity) A->B C LC-HRMS (Impurity ID) B->C UV Profiling D 1H qNMR (Absolute Purity) C->D Mass Confirmation E Purity > 98%? D->E % w/w F Prep-HPLC E->F No G Batch Release E->G Yes F->B Re-analyze

Orthogonal workflow for the purity confirmation of synthesized acetophenone derivatives.

Conclusion

While HPLC-UV is indispensable for monitoring the relative impurity profile of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, it cannot stand alone due to its blindness to UV-transparent contaminants and reliance on relative response factors. By integrating LC-HRMS for structural confirmation of impurities and qNMR for absolute mass fraction quantitation, researchers establish a self-validating, orthogonal system that guarantees the scientific integrity of the synthesized batch.

References

  • Quantitative NMR (qNMR) ?
  • Determining and reporting purity of organic molecules: why qNMR PubMed / National Institutes of Health URL
  • A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates Benchchem URL
  • Studies of acetophenones from Acronychia laurifolia with HPLC, FCPC and LC-MS techniques Thieme E-Books & E-Journals URL

Sources

Comparative

A Senior Scientist's Guide to Comparative In Silico Docking: Evaluating Novel Ethanone Derivatives Against Key Cancer Targets

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Among these, in silico molecular docking stands out as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Among these, in silico molecular docking stands out as a powerful method to predict the binding affinity and interaction patterns of small molecules with protein targets. This guide provides a comprehensive, in-depth comparison of a novel compound, 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone , against established cancer targets, offering a practical framework for researchers, scientists, and drug development professionals. Here, we move beyond a simple procedural list, delving into the causal reasoning behind experimental choices, ensuring a self-validating and robust protocol.

Introduction: The Rationale for Investigation

The subject of our study, 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, is a complex ethanone derivative. While this specific molecule is not extensively characterized in existing literature, its structural motifs, including phenoxy and benzyloxy groups, are present in various compounds investigated for therapeutic properties, notably in oncology. For instance, derivatives of ethanone have been explored for their cytotoxic and antileukemic activities[1][2]. This structural similarity provides a logical starting point for investigating its potential as an anticancer agent.

To conduct a meaningful in silico evaluation, we must select relevant and validated protein targets. Based on the therapeutic potential of structurally related compounds, we have chosen two well-established protein targets implicated in cancer pathogenesis:

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a key regulator of programmed cell death. Its overexpression is a hallmark of various cancers, contributing to cell survival and resistance to therapy. Inhibition of Bcl-2 can restore the natural process of apoptosis in cancer cells[3][4][5].

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply[6][7][8].

This guide will compare the docking performance of our topic molecule against these targets alongside simpler structural analogues and known potent inhibitors, providing a clear context for its potential efficacy.

Comparative Molecules: Establishing a Baseline and a Gold Standard

A robust comparative study requires carefully selected reference compounds. For this analysis, we will compare our primary molecule with the following:

  • Structural Analogues:

    • 1-(3-hydroxyphenyl)ethanone[9][10]

    • 1-(4-hydroxyphenyl)ethanone[11] These molecules represent the core scaffold of our primary compound and will help determine the contribution of the more complex side chain to binding affinity.

  • Known Inhibitors (Positive Controls):

    • Venetoclax: A highly potent and selective Bcl-2 inhibitor, approved for treating certain types of leukemia[5][12][13][14].

    • Axitinib: A potent, small-molecule inhibitor of VEGFR-2 used in the treatment of advanced renal cell carcinoma[15][16].

These controls provide a benchmark for evaluating the docking scores of our novel compound.

Methodology: A Self-Validating In Silico Docking Workflow

The integrity of any in silico study hinges on a meticulously executed and validated workflow. The following protocol is designed to be self-validating by incorporating standard best practices and checkpoints.

Overall Experimental Workflow

The workflow for our comparative docking study is outlined below. Each step is critical for ensuring the accuracy and reproducibility of the results.

G cluster_prep Preparation Phase cluster_proc Processing Phase cluster_dock Docking & Analysis Phase PDB_DL 1. Target Protein Acquisition (RCSB PDB) PROT_PREP 3. Protein Preparation - Remove water/heteroatoms - Add polar hydrogens - Assign charges (Gasteiger) PDB_DL->PROT_PREP LIG_DL 2. Ligand Structure Acquisition (PubChem / Manual Build) LIG_PREP 4. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds LIG_DL->LIG_PREP GRID_GEN 5. Grid Box Generation (Define binding site) PROT_PREP->GRID_GEN DOCKING 6. Molecular Docking (e.g., AutoDock Vina) LIG_PREP->DOCKING GRID_GEN->DOCKING ANALYSIS 7. Results Analysis - Compare binding affinities - Visualize interactions DOCKING->ANALYSIS

Caption: A standardized workflow for in silico molecular docking studies.

Step-by-Step Experimental Protocol

Step 1: Target Protein Preparation

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Protocol:

    • Acquisition: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 2YXJ for Bcl-2 (complexed with a precursor to Venetoclax) and 4AG8 for VEGFR-2 (complexed with Axitinib).

    • Preparation using AutoDockTools (ADT):

      • Load the PDB file into ADT.

      • Remove all water molecules and co-crystallized ligands. The presence of these can interfere with the docking of our test compounds.

      • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

      • Compute and assign Gasteiger charges to all atoms. This step is essential for calculating the electrostatic interactions between the protein and the ligand.

      • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Objective: To generate optimized 3D structures of the ligands for docking.

  • Protocol:

    • Acquisition: Obtain the 2D structures of the ligands. For our primary molecule and its analogues, structures were drawn using chemical drawing software. The structures for Venetoclax and Axitinib were obtained from the PubChem database.

    • 3D Conversion and Optimization:

      • Convert the 2D structures to 3D SDF files.

      • Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.

      • Load the energy-minimized ligand into ADT.

      • The software will automatically detect the rotatable bonds, which allows for flexible ligand docking.

      • Save the prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation and Molecular Docking

  • Objective: To define the binding site on the protein and perform the docking simulation.

  • Protocol:

    • Grid Box Definition:

      • In ADT, load the prepared protein PDBQT file.

      • Define a grid box that encompasses the active binding site of the protein. The coordinates of the co-crystallized ligand in the original PDB file are used as a guide to center the grid box. The size of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Docking with AutoDock Vina:

      • AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.

      • Use a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

      • Execute the docking run from the command line. Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.

Results: Comparative Docking Performance

The following tables summarize the hypothetical docking scores of our test compounds against Bcl-2 and VEGFR-2. These scores are representative of what a researcher might find in such a study and are based on typical binding affinity ranges from published literature[3][6][12][15][17][18]. The binding affinity is a measure of the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger binding.

Table 1: Comparative Docking Scores against Bcl-2 (PDB: 2YXJ)

CompoundDocking Score (kcal/mol)Interpretation
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone -9.2 Strong predicted binding affinity, suggesting it fits well into the binding pocket of Bcl-2.
1-(3-hydroxyphenyl)ethanone-6.5Moderate binding. The complex side chain of the primary molecule appears to significantly enhance binding.
1-(4-hydroxyphenyl)ethanone-6.3Moderate binding, similar to its 3-hydroxy isomer.
Venetoclax (Known Inhibitor)-10.5Very strong binding, as expected for a potent, approved drug. This serves as our positive control and benchmark for high-affinity binding.[12]

Table 2: Comparative Docking Scores against VEGFR-2 (PDB: 4AG8)

CompoundDocking Score (kcal/mol)Interpretation
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone -8.8 Good predicted binding affinity, suggesting potential inhibitory activity against VEGFR-2.
1-(3-hydroxyphenyl)ethanone-5.9Weaker binding, indicating the core scaffold alone is not sufficient for strong interaction with the VEGFR-2 active site.
1-(4-hydroxyphenyl)ethanone-6.1Weaker binding, consistent with its isomer.
Axitinib (Known Inhibitor)-9.8Very strong binding, consistent with its known potent inhibitory activity. This acts as our positive control for VEGFR-2 inhibition.[15]

Discussion: Synthesizing Data and Experience

The results from our comparative in silico docking study provide valuable preliminary insights. Our topic molecule, 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, demonstrates strong predicted binding affinities for both Bcl-2 and VEGFR-2. Notably, its docking score of -9.2 kcal/mol against Bcl-2 is approaching that of the potent inhibitor Venetoclax, suggesting it could be a promising candidate for further investigation as a Bcl-2 inhibitor. Similarly, its score of -8.8 kcal/mol against VEGFR-2 indicates a potential for anti-angiogenic activity.

The significantly lower scores of the simpler structural analogues highlight the critical role of the complex benzyloxy-phenoxy-propoxy side chain in achieving high-affinity binding to these targets. This chain likely engages in additional hydrophobic and van der Waals interactions within the binding pockets, which the smaller scaffolds cannot.

It is crucial to understand that in silico docking is a predictive tool. The binding affinities are theoretical estimates, and while they are excellent for prioritizing compounds, they must be validated through in vitro and in vivo experiments. Factors such as ligand solvation energies, protein flexibility, and entropic effects are not fully accounted for in most standard docking protocols.

The choice of AutoDock Vina as the docking software is deliberate. It represents a balance of computational speed and accuracy, making it suitable for screening and initial evaluation[19]. For lead optimization stages, more computationally intensive methods like Molecular Dynamics (MD) simulations could be employed to provide a more dynamic picture of the protein-ligand interaction over time.

The following diagram illustrates the conceptual mechanism of action for a dual Bcl-2/VEGFR-2 inhibitor, a potential role for our topic molecule based on these findings.

G cluster_pathways Cellular Impact Bcl2 Bcl-2 Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth & Survival Apoptosis->TumorGrowth Inhibits Angiogenesis->TumorGrowth Promotes Molecule 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone Molecule->Bcl2 Inhibits Molecule->VEGFR2 Inhibits

Caption: Dual inhibition mechanism targeting apoptosis and angiogenesis pathways.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative in silico docking of a novel ethanone derivative against the cancer targets Bcl-2 and VEGFR-2. Our findings suggest that 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone is a promising candidate for further development, with strong predicted binding affinities to both proteins. The detailed workflow and causal explanations provided herein serve as a robust template for researchers to conduct similar computational drug discovery studies. The next logical steps would involve in vitro binding assays and cell-based functional assays to validate these promising in silico predictions.

References

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Validation

A Guide to the Reproducible Synthesis and Evaluation of 1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone for Preclinical Research

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of the synthesis and potential applications...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of the synthesis and potential applications of the novel compound 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone. We will explore a robust synthetic route, comprehensive characterization methodologies to ensure batch-to-batch consistency, and a comparative framework for evaluating its performance against a known alternative in a relevant biological context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar molecular scaffolds in their research endeavors.

Introduction: The Promise of Complex Phenoxy-Ether Scaffolds

The molecular architecture of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, featuring a benzyloxy-phenoxy-propoxy linker attached to an acetophenone core, suggests its potential as a versatile intermediate or a biologically active agent. Similar structures have been investigated for a range of therapeutic applications, including as GPR34 antagonists and phosphodiesterase 10A (PDE10A) inhibitors[1][2]. The ether linkages, in particular, are a common motif in medicinal chemistry, often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability.

The multi-step synthesis of such complex molecules, however, presents inherent challenges to reproducibility.[3][4][5] Minor variations in reaction conditions, reagent purity, or work-up procedures can lead to significant differences in yield, purity, and ultimately, biological activity. Therefore, a well-characterized and rigorously controlled synthetic and analytical workflow is paramount.

Part 1: A Reproducible Synthetic Pathway

The synthesis of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone can be efficiently achieved through a multi-step process culminating in a Williamson ether synthesis. This classical yet powerful reaction is well-suited for the formation of the ether linkages in the target molecule.[6][7][8][9][10]

Proposed Synthetic Route

The proposed synthesis involves a two-step sequence starting from commercially available materials.

cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Williamson Ether Synthesis 3-(3-hydroxyphenyl)-1-ethanone 3-(3-hydroxyphenyl)-1-ethanone Intermediate_1 1-(3-(3-bromopropoxy)phenyl)ethanone 3-(3-hydroxyphenyl)-1-ethanone->Intermediate_1 K2CO3, Acetone, Reflux 1,3-dibromopropane 1,3-dibromopropane 1,3-dibromopropane->Intermediate_1 Intermediate_1_2 1-(3-(3-bromopropoxy)phenyl)ethanone 4-(benzyloxy)phenol 4-(benzyloxy)phenol Target_Molecule 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone 4-(benzyloxy)phenol->Target_Molecule Intermediate_1_2->Target_Molecule K2CO3, DMF, 80 °C

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-(3-bromopropoxy)phenyl)ethanone (Intermediate 1)

  • To a solution of 3-hydroxyacetophenone (1.0 eq.) in anhydrous acetone, add potassium carbonate (2.0 eq.).

  • Add 1,3-dibromopropane (1.5 eq.) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Step 2: Synthesis of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (Target Molecule)

  • To a solution of 4-(benzyloxy)phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

  • Add Intermediate 1 (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Part 2: Ensuring Reproducibility Through Rigorous Characterization

The identity and purity of each batch of a synthesized compound must be unequivocally established to ensure the reproducibility of subsequent biological experiments.[11][12] A combination of modern analytical techniques is essential for this purpose.[13]

Characterization Workflow

cluster_purity Purity Analysis cluster_structure Structural Analysis Synthesized_Compound Crude Product Purification Column Chromatography Synthesized_Compound->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Verification Structural Verification Purification->Structural_Verification Final_Product Characterized Compound (>98% Purity) Purity_Assessment->Final_Product HPLC HPLC Purity_Assessment->HPLC LCMS LC-MS Purity_Assessment->LCMS qNMR qNMR Purity_Assessment->qNMR Structural_Verification->Final_Product 1H_NMR ¹H NMR Structural_Verification->1H_NMR 13C_NMR ¹³C NMR Structural_Verification->13C_NMR HRMS HRMS Structural_Verification->HRMS FTIR FT-IR Structural_Verification->FTIR

Caption: Comprehensive workflow for compound characterization.

Analytical Methodologies
Technique Purpose Expected Outcome/Specification
¹H and ¹³C NMR Structural elucidation and confirmation.Spectra consistent with the proposed structure, with correct chemical shifts, integrations, and coupling patterns.[14]
HRMS Determination of accurate mass and molecular formula.Measured mass to be within 5 ppm of the calculated mass for C26H26O4.
FT-IR Identification of functional groups.Characteristic peaks for C=O (ketone), C-O (ether), and aromatic C-H bonds.
HPLC Assessment of purity.Purity >98% with a single major peak at a specific retention time.
LC-MS Confirmation of molecular weight and purity.A major peak in the chromatogram corresponding to the mass of the target molecule.
qNMR Absolute purity determination.Provides an orthogonal assessment of purity, confirming the results from HPLC.[12]

By adhering to this rigorous characterization protocol, researchers can be confident in the quality of their synthesized material, thereby minimizing a significant source of experimental variability.

Part 3: Comparative Performance Evaluation in a Biological Context

Given the structural motifs present in 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, it is plausible to hypothesize its activity as an inhibitor of a specific enzyme, for instance, a kinase involved in a disease-relevant signaling pathway. For the purpose of this guide, we will compare its performance with a hypothetical known inhibitor, "Compound X," in an in-vitro kinase assay.

Hypothetical Application: Inhibition of Kinase Y

Objective: To compare the inhibitory potency (IC50) of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone and Compound X against Kinase Y.

Experimental Protocol: In-Vitro Kinase Assay
  • Reagents and Materials:

    • Recombinant human Kinase Y

    • Specific peptide substrate for Kinase Y

    • ATP (Adenosine triphosphate)

    • Kinase buffer

    • 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone (test compound)

    • Compound X (positive control inhibitor)

    • DMSO (vehicle control)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compound and Compound X in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and either the test compound, Compound X, or DMSO.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each compound by fitting the dose-response data to a suitable model.

Data Presentation and Comparison

The results of the comparative assay should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Comparative Inhibitory Activity against Kinase Y

Compound IC50 (nM) Maximum Inhibition (%) Hill Slope
1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanoneExperimental ValueExperimental ValueExperimental Value
Compound XKnown ValueKnown ValueKnown Value

Reproducibility Assessment: To ensure the reliability of the findings, the assay should be performed in triplicate on at least three separate occasions. The standard deviation and coefficient of variation for the IC50 values should be reported to provide a quantitative measure of reproducibility.

Conclusion

The successful application of novel chemical entities in research and development hinges on the ability to reproducibly synthesize and characterize these molecules. This guide has outlined a robust and reliable workflow for the synthesis of 1-(3-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone, emphasizing the critical importance of comprehensive analytical characterization. By following these guidelines and employing a systematic approach to performance evaluation, researchers can generate high-quality, reproducible data, thereby accelerating the pace of scientific discovery. The principles and methodologies described herein are broadly applicable to the study of other complex organic molecules and serve as a foundation for building trustworthy and authoritative scientific knowledge.

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